molecular formula C15H16FNO2S B502809 4-fluoro-N-mesitylbenzenesulfonamide

4-fluoro-N-mesitylbenzenesulfonamide

Cat. No.: B502809
M. Wt: 293.4g/mol
InChI Key: OHWQFHNXCYMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-mesitylbenzenesulfonamide is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound integrates two distinct structural motifs: a fluorinated benzene sulfonamide and a sterically hindered mesityl group. The sulfonamide functional group is a privileged pharmacophore known to confer strong binding affinity to a variety of biological targets, including enzymes and receptors . The strategic incorporation of a fluorine atom at the para-position of the benzene ring is a well-established method to fine-tune a molecule's electronic properties, metabolic stability, and cell membrane permeability . The N-mesityl substituent introduces significant steric bulk, which can be leveraged to probe specific binding pockets or to modulate the compound's overall physicochemical properties, such as lipophilicity and crystallinity. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in the development of kinase inhibitors, anti-cancer agents, and other targeted therapies . Its high purity and well-defined structure make it an invaluable tool for lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not suitable for diagnostic or therapeutic use of any kind.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4g/mol

IUPAC Name

4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3

InChI Key

OHWQFHNXCYMDCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, serving as a key motif in protease inhibitors, carbonic anhydrase inhibitors, and anti-cancer agents. 4-Fluoro-N-mesitylbenzenesulfonamide represents a strategic modification of this scaffold. The incorporation of the mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk orthogonal to the sulfonamide plane, restricting bond rotation and potentially locking the molecule into a bioactive conformation. Simultaneously, the 4-fluoro substituent modulates the electronic properties of the sulfonyl ring (


) and enhances metabolic stability against para-oxidation.

This guide details a robust, scalable synthesis protocol for this compound, emphasizing mechanistic control and rigorous characterization to ensure high purity for downstream biological evaluation.

Strategic Rationale & Retrosynthesis

Structural Design Elements
  • Mesityl Group (Steric Control): The ortho-methyl groups on the aniline moiety create a "molecular wall," protecting the sulfonamide nitrogen from metabolic N-dealkylation and preventing bis-sulfonylation during synthesis.

  • 4-Fluoro Group (Electronic Tuning): Fluorine acts as a bioisostere for hydrogen but with high electronegativity, lowering the pKa of the sulfonamide NH (typically ~10) slightly via inductive withdrawal, potentially improving hydrogen-bond donor capability.

Retrosynthetic Logic

The most reliable disconnection is at the S-N bond. The forward synthesis utilizes a nucleophilic acyl substitution-type reaction (specifically at the sulfur center) between a sulfonyl chloride and an aniline.

Retrosynthesis Target 4-Fluoro-N-mesitylbenzenesulfonamide Precursors 4-Fluorobenzenesulfonyl chloride + 2,4,6-Trimethylaniline (Mesitylamine) Target->Precursors S-N Disconnection (Sulfonylation)

Figure 1: Retrosynthetic analysis utilizing the standard sulfonyl chloride-amine coupling.

Experimental Protocol

Materials
  • Reagent A: 4-Fluorobenzenesulfonyl chloride (1.0 equiv)

  • Reagent B: 2,4,6-Trimethylaniline (1.05 equiv)

  • Base/Solvent: Pyridine (anhydrous) OR Dichloromethane (DCM) with Triethylamine (Et

    
    N).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, for sluggish reactions.

Optimized Procedure (Pyridine Method)

Note: Pyridine serves as both the solvent and the acid scavenger (HCl sponge). This method is preferred for sterically hindered anilines like mesitylamine.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 2,4,6-trimethylaniline (1.35 g, 10 mmol) and anhydrous pyridine (10 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) in a minimal amount of DCM (2-3 mL) or add solid portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench & Workup:

    • Pour the reaction mixture into 1M HCl (50 mL) and ice. Reason: This converts excess pyridine into water-soluble pyridinium chloride.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (saturated NaCl).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude solid is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Workflow Diagram

Workflow Start Start: 0°C, N2 atm Mix Dissolve Mesitylamine in Pyridine Start->Mix Add Add 4-F-Ph-SO2Cl (Slow Addition) Mix->Add React Warm to RT Stir 4-12h Add->React Quench Quench with 1M HCl (Remove Pyridine) React->Quench Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Purify Recrystallize (EtOH/H2O) or Column Extract->Purify Final Pure 4-Fluoro-N-mesityl- benzenesulfonamide Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like).
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur center of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the two double-bonded oxygens and the chlorine.

  • Tetrahedral Intermediate: A transient trigonal bipyramidal intermediate may form, though the mechanism is often concerted.

  • Elimination: Chloride (

    
    ) is expelled as the leaving group.
    
  • Deprotonation: The resulting protonated sulfonamide is highly acidic. The base (Pyridine or Et

    
    N) rapidly deprotonates it to form the neutral sulfonamide.
    

Why Mesityl? The steric bulk of the mesityl group prevents the N-atom from attacking a second equivalent of sulfonyl chloride. Thus, the common side product bis-sulfonamide (Ar-SO


-N(Mes)-SO

-Ar) is strictly inhibited, simplifying purification.

Characterization Suite

To validate the structure, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 or DMSO-d

NucleusSignalMultiplicityIntegrationAssignment

H

2.05–2.15
Singlet6Ho-CH

(Mesityl)

H

2.25–2.30
Singlet3Hp-CH

(Mesityl)

H

6.30–6.80
Broad Singlet1HNH (Sulfonamide)

H

6.80–6.90
Singlet2HAr-H (Mesityl, meta)

H

7.10–7.20
Multiplet2HAr-H (4-F-Ph, meta to SO

)

H

7.70–7.80
Multiplet2HAr-H (4-F-Ph, ortho to SO

)

F

-105 to -110
Multiplet1FAr-F

Note: The NH proton shift is concentration-dependent. In DMSO-d


, it typically appears downfield (9.0–10.0 ppm).
Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm

    
    :  N-H stretch (sharp, medium).
    
  • 1330–1350 cm

    
    :  Asymmetric SO
    
    
    
    stretch.
  • 1150–1170 cm

    
    :  Symmetric SO
    
    
    
    stretch.
  • 1220–1240 cm

    
    :  C-F stretch.
    
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
     or 
    
    
    
    .
  • Negative Mode:

    
     (Preferred for sulfonamides due to acidic NH).
    
  • Expected MW: 293.36 g/mol .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry; use anhydrous pyridine/DCM. Add sulfonyl chloride slowly.
Starting Material Remains Low Nucleophilicity of MesitylamineHeat reaction to 40–50 °C or add catalytic DMAP (10 mol%).
Oily Product Residual Solvent/ImpuritiesTriturate with cold hexanes or pentane to induce crystallization.

Applications in Drug Discovery[2][3][4][5][6]

This specific scaffold is valuable in several domains:

  • Fragment-Based Drug Design (FBDD): The molecule serves as a robust fragment for screening against metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases). The sulfonamide binds the metal (Zn

    
    ), while the mesityl group probes hydrophobic pockets.
    
  • Protease Inhibition: N-aryl sulfonamides are classic transition-state mimics for peptide bond hydrolysis.

  • Chemical Probes: The fluorine atom allows for

    
    F NMR screening , where binding to a protein target results in a shift or line-broadening of the fluorine signal.
    

References

  • General Sulfonamide Synthesis

    • Stenfors, B. A.; Ngassa, F. N.[1] "The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives." Eur. J. Chem.[1]2021 , 12, 109–116.[1] Link

  • Reaction of Sulfonyl Chlorides with Anilines

    • Reddy, C. R.; Mahipal, B.; Yaragorla, S. R.[2] "A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis."[2] Tetrahedron Lett.[2][3]2007 , 48, 7528–7532. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320–330. Link

  • Mesityl Group Properties (SIMes Synthesis Context)

    • Gautier, A.; Cisnetti, F.; Díez-González, S. "Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts."[3] Protocol Exchange2012 . Link

Sources

An In-depth Technical Guide to 4-fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-N-mesitylbenzenesulfonamide, a specialized organic compound. While this molecule is not extensively documented in commercial or academic literature, this document constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.

Core Compound Identification and Nomenclature

The foundational step in understanding any chemical entity is its precise identification. 4-fluoro-N-mesitylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenylsulfonyl group bonded to the nitrogen atom of mesitylamine (2,4,6-trimethylaniline).

  • Systematic IUPAC Name: 4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

  • Common Name: 4-fluoro-N-mesitylbenzenesulfonamide

  • CAS Number: A specific CAS Registry Number has not been found in major chemical databases, suggesting its status as a novel or infrequently synthesized compound.

  • Molecular Formula: C₁₅H₁₆FNO₂S

  • Molecular Weight: 293.36 g/mol

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its purification, characterization, and application. The data presented below are predicted values based on the analysis of its constituent functional groups and comparison with similar N-arylsulfonamides.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/DescriptionRationale and Context
Physical State White to off-white crystalline solidN-arylsulfonamides are typically stable, crystalline solids at room temperature.
Melting Point 140 - 155 °CThe rigid, planar structure and potential for hydrogen bonding suggest a relatively high melting point, similar to other disubstituted benzenesulfonamides.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DCM, THF, Acetone, DMSO).The hydrophobic nature of the two aromatic rings dominates, rendering it insoluble in aqueous media. Polarity imparted by the SO₂ and N-H groups allows dissolution in organic solvents.
logP (Octanol/Water) ~3.5 - 4.5The presence of a fluoro group and two aromatic rings contributes to significant lipophilicity.

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Key Signals and Features
¹H NMR (400 MHz, CDCl₃)δ ~7.8-7.9 (m, 2H, Ar-H ortho to SO₂), δ ~7.1-7.2 (m, 2H, Ar-H ortho to F), δ ~6.9 (s, 2H, Ar-H of mesityl), δ ~6.5 (br s, 1H, N-H), δ ~2.3 (s, 3H, para-CH₃), δ ~2.1 (s, 6H, ortho-CH₃). The N-H signal may be broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR (100 MHz, CDCl₃)δ ~165 (d, ¹JCF ≈ 255 Hz, C-F), δ ~140-145 (aromatic quaternary carbons), δ ~128-130 (aromatic CH carbons), δ ~21 (para-CH₃), δ ~18 (ortho-CH₃).
IR Spectroscopy (ATR, cm⁻¹)~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretches), ~1230 (C-F stretch), ~1590 & ~1490 (aromatic C=C stretches).
Mass Spectrometry (EI)Predicted Molecular Ion (M⁺) at m/z = 293.09. Common fragments would correspond to the loss of the mesityl group or the fluorobenzenesulfonyl moiety.

Synthesis Protocol: N-Arylation via Sulfonylation

The most direct and reliable method for synthesizing 4-fluoro-N-mesitylbenzenesulfonamide is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline. This reaction is a cornerstone of sulfonamide synthesis[1].

Causality Behind Experimental Choices
  • Reagents: 4-fluorobenzenesulfonyl chloride is the electrophilic source of the sulfonyl group. 2,4,6-trimethylaniline (mesitylamine) serves as the nitrogen nucleophile. The steric hindrance from the two ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, necessitating optimized conditions.

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants and does not participate in the reaction. DCM is often preferred for its ease of removal during work-up.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4,6-trimethylaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Addition of Base: Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-20 minutes. The slight excess of the sulfonyl chloride ensures the complete consumption of the aniline.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes excess pyridine and any unreacted aniline, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-fluoro-N-mesitylbenzenesulfonamide as a crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Aniline 2,4,6-Trimethylaniline Reaction Sulfonylation Reaction Aniline->Reaction SulfonylCl 4-Fluorobenzenesulfonyl Chloride SulfonylCl->Reaction Solvent DCM (Solvent) Solvent->Reaction Base Pyridine (Base) Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Purification Recrystallization Workup->Purification Product 4-fluoro-N-mesityl- benzenesulfonamide Purification->Product

Caption: Proposed synthetic pathway for 4-fluoro-N-mesitylbenzenesulfonamide.

Safety and Handling

Proper safety protocols are paramount when handling the reagents required for this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[2].

  • Engineering Controls: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents[2].

  • Reagent-Specific Hazards:

    • 4-Fluorobenzenesulfonyl Chloride: This compound is corrosive and reacts with water/moisture, potentially releasing HCl gas. It should be handled in a dry environment. It can cause severe skin burns and eye damage[3].

    • 2,4,6-Trimethylaniline (Mesitylamine): This aromatic amine is toxic and should be handled with care to avoid skin contact and inhalation. Aromatic amines are a suspect carcinogen class[4].

    • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water[4].

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention[3][4].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[4].

Potential Applications in Research and Development

The structural features of 4-fluoro-N-mesitylbenzenesulfonamide suggest its potential utility in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs[5]. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability[5]. The sterically hindered N-mesityl group can provide a unique three-dimensional scaffold, potentially leading to selective interactions with biological targets such as kinases or other enzymes.

  • Organic Synthesis: This molecule could serve as a precursor or intermediate for more complex molecular architectures. The N-H bond, while sterically hindered, could potentially be functionalized further.

References

  • Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(19), 5038–5041.
  • Rattanburi, C., et al. (2019). Fe3O4-DIPA catalyzed sulfonamide preparation. Journal of Chemical Sciences, 131(4), 33.
  • Tamaddon, F., & Hosseini, M. (2014). Chemoselective solvent free synthesis of sulfonamide using zinc oxide-nanoparticle. RSC Advances, 4(72), 38229-38235.
  • Pranab, K., et al. (2012). An efficient synthesis of sulfonamides in PEG-400. Tetrahedron Letters, 53(38), 5174-5177.
  • Conway, B., et al. (2011). Synthesis and biological evaluation of N-phenylbenzenesulfonamide derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4559-4567.
  • Qui, Y., et al. (2018). Reaction between diamino aryne precursor and sulfonamide. Organic Letters, 20(15), 4536-4540.
  • De Luca, L., & Giacomelli, G. (2008). Microwave assisted preparation of sulfonamide starting from sulfonic acid. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • Al-Masoudi, N. A., & Al-Saaid, N. A. (2015). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemistry and Chemical Sciences, 5(12), 727-735.
  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Available at: [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]

  • Aromatic Aldehydes Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Available at: [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) of 4-fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 4-Fluoro-N-mesitylbenzenesulfonamide

Part 1: Executive Summary & Structural Context

Compound: 4-Fluoro-N-mesitylbenzenesulfonamide Molecular Formula: C₁₅H₁₆FNO₂S Molecular Weight: 293.36 g/mol

This guide provides a comprehensive spectroscopic profile for 4-fluoro-N-mesitylbenzenesulfonamide. This molecule represents a critical scaffold in medicinal chemistry, often utilized to study atropisomerism due to the restricted rotation caused by the bulky mesityl (2,4,6-trimethylphenyl) group, or as a robust protecting group for amines.

The characterization strategy relies on three orthogonal pillars:

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C,
    
    
    F):
    To confirm the carbon skeleton, fluorine substitution, and steric environment of the mesityl group.
  • Vibrational Spectroscopy (IR): To validate the sulfonamide functional group integrity (

    
     stretches).
    
  • Mass Spectrometry (MS): To confirm molecular mass and fragmentation pathways (SO

    
     extrusion).
    

Part 2: Synthesis & Experimental Workflow

To understand the spectroscopic impurities often found in this spectrum, one must understand its genesis. The compound is synthesized via a nucleophilic substitution (Schotten-Baumann conditions) between 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline (mesitylamine).

Experimental Protocol:

  • Dissolution: Dissolve 2,4,6-trimethylaniline (1.0 eq) in dry DCM or THF.

  • Base Addition: Add Pyridine (1.5 eq) or Triethylamine to scavenge HCl.

  • Addition: Dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 eq) at 0°C.

  • Workup (Critical for Purity):

    • Acid Wash (1M HCl): Removes unreacted mesitylamine (shifts baseline in NMR).

    • Base Wash (Sat. NaHCO

      
      ): Hydrolyzes and removes excess sulfonyl chloride.
      
  • Recrystallization: Ethanol/Water mixture.

Workflow Diagram

SynthesisWorkflow Reactants Reactants (Sulfonyl Chloride + Mesitylamine) Reaction Reaction (DCM, Pyridine, 0°C -> RT) Reactants->Reaction Mix Quench Quench & Wash (HCl Wash -> NaHCO3 Wash) Reaction->Quench 12h Stir Isolation Isolation (Recrystallization EtOH/H2O) Quench->Isolation Phase Sep Product Pure Product (4-Fluoro-N-mesityl benzenesulfonamide) Isolation->Product Dry

Caption: Step-by-step synthetic workflow emphasizing the purification steps required to eliminate spectroscopic interference from precursors.

Part 3: Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Note: In CDCl

, the NH proton is often sharp; in DMSO, it may be broadened or shifted downfield due to hydrogen bonding.

1. Proton NMR (


H NMR) Data 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 6.40 – 6.80Broad Singlet1H-Sulfonamide proton. Chemical shift is concentration/temperature dependent.
Ar-H (Mesityl) 6.85Singlet2H-The two meta-protons on the mesityl ring are chemically equivalent due to rapid rotation or symmetry.
Ar-H (Sulfonyl) 7.75 – 7.85Multiplet (dd)2H

,

Ortho to the electron-withdrawing SO

group. Deshielded.
Ar-H (Fluoro) 7.10 – 7.20Multiplet (t)2H

,

Ortho to the Fluorine. Shielded by F lone pairs; splitting is complex due to large

.
CH

(Para)
2.25Singlet3H-Para-methyl group on mesityl ring.
CH

(Ortho)
2.05 – 2.10Singlet6H-Two ortho-methyl groups. Slightly shielded compared to para due to anisotropic effects of the sulfonamide.

2. Fluorine NMR (


F NMR) 
  • Shift:

    
     -105.0 to -108.0 ppm.
    
  • Pattern: Multiplet (typically a triplet of triplets or broad singlet depending on decoupling).

  • Diagnostic Value: A single clean peak confirms no defluorination occurred during synthesis.

3. Carbon NMR (


C NMR) 
  • Carbonyl/Sulfonyl Region: No carbonyls. C-S ipso carbon appears ~135-138 ppm.

  • C-F Coupling: The carbon directly attached to Fluorine will appear as a doublet with a massive coupling constant (

    
     Hz) around 165 ppm.
    
  • Mesityl Methyls: Distinct signals at ~18 ppm (ortho) and ~21 ppm (para).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl group and the amine stretch.

Frequency (cm

)
Vibration ModeIntensityStructural Confirmation
3240 – 3280 N-H StretchMediumSecondary sulfonamide (single band).
1330 – 1350 Asymmetric SO

StrongDiagnostic for sulfonamide linkage.
1150 – 1170 Symmetric SO

StrongDiagnostic for sulfonamide linkage.
1590, 1490 C=C AromaticVariableBenzene ring breathing modes.
1220 – 1240 C-F StretchStrongAryl-Fluorine bond confirmation.
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]


 is preferred for sulfonamides due to the acidic NH proton.
  • Molecular Ion:

    • [M-H]

      
      :  m/z 292.3
      
    • [M+H]

      
      :  m/z 294.3 (Positive mode, less intense)
      
  • Fragmentation Pattern (MS/MS):

    • m/z 292

      
       228:  Loss of SO
      
      
      
      (64 Da). This is the "SO
      
      
      extrusion" pathway common in sulfonamides [1].
    • m/z 292

      
       135:  Cleavage of the S-N bond, generating the mesitylamine anion radical or related species.
      
    • m/z 95: Fluorobenzene cation (in positive mode high energy).

Part 4: Data Interpretation & Quality Control Logic

To ensure "Self-Validating" protocols, the researcher must look for specific artifacts that indicate failure.

Logic Diagram: Spectral Validation

ValidationLogic Spectrum Acquire 1H NMR Check1 Check 6.5-8.0 ppm region Spectrum->Check1 Decision1 Extra peaks? Check1->Decision1 Impurity1 Impurity: Unreacted Mesitylamine Decision1->Impurity1 Broad singlet @ 3.5 ppm (NH2) Impurity2 Impurity: Sulfonyl Chloride Hydrolysis Decision1->Impurity2 Doublets @ 7.9 ppm Pass Check Methyl Region (2.0 - 2.3 ppm) Decision1->Pass Clean

Caption: Decision tree for validating sample purity via 1H NMR. Presence of broad singlets at 3.5 ppm indicates failed acid wash.

Common Pitfalls:

  • Rotational Isomerism: The mesityl group is bulky. At low temperatures (<-20°C), the ortho-methyl signals in NMR may broaden or split into two distinct singlets due to restricted rotation around the N-C(Ar) bond (atropisomerism). At room temperature, this is usually averaged.

  • Water Contamination: Sulfonamides are hygroscopic. A water peak at 1.56 ppm (CDCl

    
    ) or 3.33 ppm (DMSO) is common.
    

References

  • Hibbs, J. A., et al. (2013).[1] "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry.[1]

  • Sigma-Aldrich. (n.d.). "4-Fluoro-N-methylbenzenesulfonamide Product Data." (Used for comparative substructure analysis).

  • PubChem. (2025). "Compound Summary: Benzenesulfonamide Derivatives."

Sources

Methodological & Application

detailed synthesis protocol for 4-fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The synthesis of 4-fluoro-N-mesitylbenzenesulfonamide represents a classic but sterically demanding sulfonylation. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of proteolysis targeting chimeras (PROTACs) and as a robust protecting group strategy for amines. The electron-withdrawing fluorine atom combined with the sterically bulky mesityl group creates a unique electronic and spatial profile, often used to probe hydrophobic pockets in protein-ligand interaction studies [1].

This protocol details a high-yielding synthesis utilizing 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline (mesitylamine) . Unlike simple aliphatic amines, the mesityl group introduces significant steric hindrance, requiring optimized base catalysis to ensure complete conversion and minimize side reactions like hydrolysis of the sulfonyl chloride.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The steric bulk of the mesitylamine requires a nucleophilic catalyst (Pyridine or DMAP) to facilitate the formation of the sulfonyl-pyridinium intermediate, which is more reactive toward the hindered amine than the parent sulfonyl chloride.

Chemical Equation:



Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate1 4-Fluorobenzenesulfonyl Chloride Intermed Sulfonyl-Pyridinium Complex (Activated) Substrate1->Intermed Activation Base Pyridine (Catalyst/Base) Base->Intermed Product 4-Fluoro-N-mesityl benzenesulfonamide Intermed->Product Nucleophilic Attack Byproduct Pyridine-HCl Intermed->Byproduct Amine Mesitylamine (Nucleophile) Amine->Product

Caption: Activation of sulfonyl chloride by pyridine followed by nucleophilic attack of the sterically hindered mesitylamine.

Materials & Reagents

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example)Role
2,4,6-Trimethylaniline 135.211.01.35 g (10 mmol)Limiting Reagent
4-Fluorobenzenesulfonyl chloride 194.611.22.34 g (12 mmol)Electrophile
Pyridine 79.103.02.4 mL (30 mmol)Base/Catalyst
Dichloromethane (DCM) 84.93Solvent40 mLSolvent
DMAP (Optional)122.170.1122 mgHyper-nucleophilic Catalyst

Safety Note: 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Mesitylamine is toxic.[5][6] Perform all operations in a fume hood.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2,4,6-trimethylaniline (1.0 equiv) to the flask. Dissolve in anhydrous DCM (0.25 M concentration relative to amine).

  • Base Addition: Add Pyridine (3.0 equiv) via syringe.

    • Expert Insight: While Triethylamine (

      
      ) is common, Pyridine is preferred here. It acts as both a base and a nucleophilic catalyst, preventing the "stalling" often seen with hindered anilines [2].
      
  • Cooling: Cool the solution to 0 °C using an ice-water bath.

Phase 2: Addition & Reaction
  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.2 equiv) in a minimal amount of DCM (approx. 5-10 mL). Add this solution dropwise to the cold amine mixture over 15-20 minutes.

    • Critical Control Point: A slow addition rate controls the exotherm. If the temperature spikes, sulfonylation selectivity may decrease.

  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C).

  • Monitoring: Stir for 4–12 hours. Monitor conversion via TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the aniline spot (lower Rf) and appearance of the sulfonamide (higher Rf).

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with 50 mL DCM.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
     mL).
    
    • Why? This step is crucial. It converts excess Pyridine and unreacted Mesitylamine into their water-soluble hydrochloride salts, effectively removing them from the organic phase.

  • Neutralization: Wash with Saturated

    
     (
    
    
    
    mL) followed by Brine (
    
    
    mL).
  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
  • Purification:

    • Method A (Preferred): Recrystallization from hot Ethanol/Water or Hexane/EtOAc.

    • Method B: Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc/Hexane).

Workflow Diagram

ExperimentalWorkflow Start Start: Dry RBF, N2 atm Dissolve Dissolve Mesitylamine in DCM + Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition of 4-F-Ph-SO2Cl Cool->Add React Stir at RT (4-12h) Monitor TLC Add->React WashAcid Wash: 1M HCl (Removes Pyridine/Amine) React->WashAcid WashBase Wash: NaHCO3 + Brine WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Purify Recrystallize (EtOH) or Column Dry->Purify

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization Data (Expected)

Upon isolation, the product should be a white to off-white crystalline solid.

  • Melting Point: Expected range 135–140 °C (Consistent with similar N-aryl sulfonamides [3]).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 – 7.85 (m, 2H, Ar-H ortho to 
      
      
      
      ),
    • 
       7.10 – 7.20 (m, 2H, Ar-H meta to 
      
      
      
      ),
    • 
       6.85 (s, 2H, Mesityl Ar-H),
      
    • 
       6.20 – 6.50 (s, 1H, NH, exchangeable),
      
    • 
       2.22 (s, 3H, p-
      
      
      
      ),
    • 
       2.05 (s, 6H, o-
      
      
      
      ).
  • 
    F NMR: 
    
    
    
    -105.0 ppm (approx).
  • MS (ESI): Calculated for

    
    : 293.36. Found 
    
    
    
    or
    
    
    .

Troubleshooting & Expert Tips

ProblemPotential CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time).
Incomplete Reaction Steric HindranceAdd 10 mol% DMAP as a catalyst. Heat to reflux (40°C) if necessary.
Oiling Out ImpuritiesTriturate the crude oil with cold Hexane or Pentane to induce crystallization.
Pink/Red Color Oxidation of AmineMesitylamine oxidizes easily. Distill amine before use if it is dark brown.

References

  • Applications of Fluorinated Sulfonamides

    • Title: The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance.[3][7]

    • Source: N
    • URL:[Link]

  • Catalysis in Sulfonylation

    • Title: Nucleophilic Catalysis in the Synthesis of Sulfonamides.
    • Source: Organic Syntheses (General Reference for Sulfonyl
    • URL:[Link]

  • Physical Properties of Analogues

    • Title: 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties.
    • Source: U.S. EPA CompTox Chemicals Dashboard
    • URL:[Link]

Sources

Application Note and Protocol for the Synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Sterically Hindered Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The classical and most direct route to N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with an aniline.[1] This application note provides a detailed protocol for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide, a molecule that presents a common synthetic challenge: the coupling of a sterically hindered amine, mesitylamine, with a sulfonyl chloride.

The presence of two ortho-methyl groups on the mesitylamine ring significantly retards the rate of reaction.[2] This steric hindrance necessitates careful selection of reaction parameters to ensure efficient sulfonamide bond formation while minimizing side reactions. This guide will walk through a robust protocol, explaining the rationale behind the chosen conditions to overcome these steric challenges and achieve a high yield of the desired product.

Chemical Reaction and Mechanism

The core of this procedure is the nucleophilic attack of the nitrogen atom of mesitylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The reaction proceeds via a sulfonyl transfer mechanism, with the concomitant elimination of hydrochloric acid, which is neutralized by a base.[1]

Reaction Scheme:

Experimental Protocol

This protocol is designed for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide on a laboratory scale.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61101.95 g
Mesitylamine (2,4,6-trimethylaniline)C₉H₁₃N135.21101.35 g
Pyridine (anhydrous)C₅H₅N79.10201.6 mL
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-50 mL
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
Brine (Saturated NaCl solution)NaCl58.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed
HexanesC₆H₁₄86.18-For purification
Ethyl AcetateC₄H₈O₂88.11-For purification
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Safety Precautions
  • 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[3] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Mesitylamine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.[4]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or swallowed.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylamine (1.35 g, 10 mmol).

    • Dissolve the mesitylamine in 30 mL of anhydrous dichloromethane (DCM).

    • Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution. The use of a slight excess of pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10 mmol) in 20 mL of anhydrous DCM in a dropping funnel.

    • Cool the reaction mixture in the flask to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

    • Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the stirred mesitylamine solution over a period of 15-20 minutes.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-18 hours. The extended reaction time is often necessary to overcome the steric hindrance of the mesityl group.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The product should have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with 50 mL of DCM.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove excess pyridine).

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • 50 mL of brine (to remove dissolved water).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will likely be a solid or a viscous oil.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed to obtain the pure N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.

  • Melting Point: To assess the purity of the crystalline product.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Mesitylamine Pyridine Anhydrous DCM addition Dropwise Addition at 0 °C reagents->addition In Flask sulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride in DCM sulfonyl_chloride->addition From Funnel stirring Stir at RT (12-18 h) addition->stirring dilution Dilute with DCM stirring->dilution washing Sequential Washes: 1M HCl, H₂O, NaHCO₃, Brine dilution->washing drying Dry (MgSO₄) & Concentrate washing->drying purify Column Chromatography or Recrystallization drying->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize

Caption: Workflow for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: The steric hindrance may require longer reaction times or gentle heating. Monitor the reaction closely by TLC.

    • Moisture: Ensure all glassware is dry and anhydrous solvents are used, as sulfonyl chlorides react with water.

  • Side Products:

    • Hydrolysis of sulfonyl chloride: If the reaction is not kept anhydrous, 4-fluorobenzenesulfonic acid may form.

    • Di-sulfonylation: While unlikely with a secondary amine, ensure the stoichiometry of the reactants is correct.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide. By carefully controlling the reaction conditions, particularly temperature and reaction time, and employing a suitable base, the steric challenges associated with mesitylamine can be effectively overcome. The described work-up and purification procedures will enable the isolation of a high-purity product suitable for further research and development applications.

References

  • BenchChem. (2025). General Principles in the Synthesis of Sulfonamides.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
  • Fisher Scientific. (2025, December 19).
  • Aris, T., & Ball, N. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9327.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
  • Cioc, R. C., et al. (2014). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 27(8), 676-685.
  • Wikipedia. (n.d.). Sulfonamide.
  • Youn, S. W., et al. (2017). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 19(14), 3755–3758.
  • Sigma-Aldrich. (n.d.). N-(2,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE.
  • Aris, T., & Ball, N. D. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9327.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
  • Cioc, R. C., et al. (2014). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 27(8), 676-685.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
  • Fisher Scientific. (2025, December 19).
  • Organic Syntheses. (n.d.). Procedure for the preparation of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
  • PubChem. (n.d.). 4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide.
  • PubChem. (n.d.). 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide.
  • BenchChem. (2025). General Principles in the Synthesis of Sulfonamides.
  • Sigma-Aldrich. (n.d.). N-(2,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE.
  • Youn, S. W., et al. (2017). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 19(14), 3755–3758.
  • Wikipedia. (n.d.). Sulfonamide.
  • Carl ROTH. (n.d.).
  • Vizgert, R. V., et al. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides.
  • Royal Society of Chemistry. (n.d.). Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v.
  • Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
  • Royal Society of Chemistry. (n.d.). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Fluorobenzenesulfonimide.
  • ECHEMI. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
  • Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
  • MDPI. (2021, May 21). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
  • ResearchGate. (n.d.). (PDF) N-(2,4,6-Trimethylphenyl)formamide.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
  • ResearchGate. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.

Sources

using 4-fluoro-N-mesitylbenzenesulfonamide in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoro-N-mesitylbenzenesulfonamide in Modular Scaffold Assembly

Executive Summary

This guide details the synthesis and strategic application of 4-fluoro-N-mesitylbenzenesulfonamide (4-F-Mbs) as a high-value scaffold in multi-step organic synthesis. Unlike simple sulfonamides, 4-F-Mbs combines three distinct reactive handles—an acidic nitrogen, a directing sulfonyl moiety, and an activated para-fluorine—within a sterically defined architecture provided by the N-mesityl group.

This document serves as a protocol for researchers utilizing 4-F-Mbs for late-stage diversification , specifically targeting directed C–H activation and nucleophilic aromatic substitution (SNAr) .

Structural Analysis & Reactivity Profile

The utility of 4-F-Mbs lies in its "Three-Point Divergence" capability. The mesityl group is not merely a bystander; its steric bulk enforces a specific conformation that aids in selectivity during catalytic cycles.

Structural ComponentFunctionalityReactivity Potential
Sulfonamide (-SO₂NH-) Directing Group (DG)Coordinates transition metals (Pd, Rh) for ortho-C–H activation on the benzenesulfonyl ring.
4-Fluoro Substituent Electrophilic HandleActivated by the electron-withdrawing -SO₂- group; enables SNAr or Ni-catalyzed C–F functionalization.
N-Mesityl Group Steric ModulatorPrevents N-bis-alkylation; suppresses side reactions on the nitrogen; enhances solubility in organic solvents.

Synthesis Protocol: Preparation of 4-F-Mbs

Objective: Scalable, high-purity synthesis of the core scaffold.

Reaction Overview:



Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv)

  • 2,4,6-Trimethylaniline (Mesitylamine) (1.05 equiv)

  • Pyridine (2.0 equiv) or Et₃N (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve Mesitylamine (1.35 g, 10 mmol) in anhydrous DCM (40 mL). Add Pyridine (1.6 mL, 20 mmol). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 4-Fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (30 mL) to remove excess pyridine. Extract with DCM (2 x 30 mL). Wash combined organics with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 85–95%

    • Appearance: White to off-white crystalline solid.

Application A: Sulfonamide-Directed Ortho-C–H Activation

Context: The sulfonamide nitrogen coordinates with Palladium, directing functionalization to the ortho-position of the benzenesulfonyl ring. The mesityl group prevents catalyst poisoning by sterically shielding the nitrogen from forming stable, unreactive complexes.

Target Transformation: Ortho-Olefination (Heck-type coupling).

Protocol:

  • Reagents:

    • Substrate: 4-F-Mbs (0.5 mmol)

    • Coupling Partner: Ethyl acrylate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Ligand: N-Acetylglycine (20 mol%) - Crucial for C-H activation

    • Oxidant: AgOAc (2.0 equiv) or Benzoquinone (catalytic) with air.

    • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

  • Procedure:

    • Combine 4-F-Mbs, Pd(OAc)₂, Ligand, and Oxidant in a pressure tube.

    • Add solvent (2 mL) and Ethyl acrylate.

    • Seal and heat to 100°C for 12–18 hours.

    • Filter through Celite, concentrate, and purify via column chromatography.

  • Mechanism Insight: The acidity of the N-H (pKa ~10) allows deprotonation and formation of a palladacycle intermediate. The 4-Fluoro group remains intact, ready for subsequent steps.

Application B: SNAr Diversification (The "Fluorine Click")

Context: The sulfonyl group is a strong electron-withdrawing group (EWG), activating the para-fluorine toward nucleophilic displacement. This allows the installation of complex heterocycles or amines late in the synthesis.

Target Transformation: Displacement with Morpholine (Model Nucleophile).

Protocol:

  • Reagents:

    • Substrate: 4-F-Mbs (or the C-H functionalized derivative from App A).

    • Nucleophile: Morpholine (3.0 equiv).

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: DMSO or DMF (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add K₂CO₃ and Morpholine.

    • Heat to 80–100°C.

    • Monitoring: The reaction is slower than with nitro-arenes. Reaction time may be 12–24 hours.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Why this works: The Mesityl group on the sulfonamide is bulky but far enough from the para-fluorine that it does not sterically hinder the SNAr attack.

Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities of the 4-F-Mbs scaffold.

G Start 4-F-Ph-SO2Cl + Mesitylamine Core 4-Fluoro-N-mesityl benzenesulfonamide (4-F-Mbs) Start->Core Pyridine, DCM 95% Yield CH_Act Ortho-Olefination (Pd-Catalyzed) Core->CH_Act Path A: Directed C-H Activation (Retains Fluorine) SNAr Para-Amination (SNAr Displacement) Core->SNAr Path B: Nucleophilic Attack (Displaces Fluorine) Final_A Functionalized Drug Scaffold A CH_Act->Final_A Late-Stage Diversification Final_B Functionalized Drug Scaffold B SNAr->Final_B Heterocycle Installation

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 4-F-Mbs scaffold.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; check quality of sulfonyl chloride (should be white solid/liquid, not fuming acid).
No C-H Activation Catalyst Poisoning / Poor LigandUse N-Acetylglycine or N-Boc-Valine as ligands. The "naked" Pd(OAc)₂ is often insufficient for sulfonamides.
Sluggish SNAr Insufficient ActivationIncrease temperature to 120°C or switch solvent to NMP. If F is too stable, consider microwave irradiation.
N-Alkylation Side Product Base too strong in SNArThe Sulfonamide NH is acidic. Use a weaker base (K₂CO₃) or protect the Nitrogen (e.g., N-MOM) if N-alkylation competes with SNAr.

References

  • Sulfonamide Synthesis: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Sulfonamide Directed C-H Activation: Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Acc.[2][3] Chem. Res.2012 , 45, 788–802. [Link]

  • SNAr on Activated Fluorobenzenes: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chem. Rev.1951 , 49, 273–412. [Link]

  • Mesityl Group Properties: Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504. [Link]

Sources

Application Notes and Protocols: 4-Fluoro-N-mesitylbenzenesulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Fluorinated Benzenesulfonamides in Modern Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic incorporation of a fluorine atom into this scaffold can dramatically enhance its drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] This enhancement is attributed to fluorine's unique electronic properties and small van der Waals radius.[1] These fluorinated benzenesulfonamides have emerged as privileged structures in the design of a wide array of therapeutic agents, from anticancer and antimicrobial drugs to treatments for neurological disorders.[3][4][5][6]

This document provides a comprehensive guide to the potential applications of a specific, likely novel, derivative: 4-fluoro-N-mesitylbenzenesulfonamide. While direct literature on this exact molecule is sparse, this guide will leverage the extensive research on analogous compounds to propose a structured and scientifically rigorous research plan for its investigation and application in drug design. We will explore its potential as an inhibitor of key biological targets, supported by detailed protocols for its synthesis, in silico screening, and in vitro evaluation.

Established and Emerging Applications of Fluorinated Benzenesulfonamides in Drug Design

The versatility of the fluorinated benzenesulfonamide core has led to its successful application in targeting a range of diseases. Understanding these precedents provides a logical framework for investigating 4-fluoro-N-mesitylbenzenesulfonamide.

Carbonic Anhydrase Inhibition in Oncology

A significant area of application for fluorinated benzenesulfonamides is in the development of potent and selective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms CA IX and CA XII.[4][5] These enzymes are crucial for pH regulation in tumor microenvironments, and their inhibition can disrupt cancer cell proliferation and survival. The fluorine atom in these inhibitors can significantly enhance binding affinity to the zinc ion in the enzyme's active site.[4]

Antimicrobial and Antitubercular Agents

Fluorinated sulfonamides have demonstrated promising activity against a variety of microbial pathogens, including multidrug-resistant strains.[1][3][7] The sulfonamide moiety can act as a p-aminobenzoic acid (PABA) antagonist, inhibiting folate synthesis, which is essential for microbial growth. The fluorine substitution can improve the compound's potency and pharmacokinetic profile.[1]

Analgesic and Anti-inflammatory Properties

Certain fluorinated benzenesulfonamide derivatives have shown significant analgesic and antiallodynic effects in preclinical models of pain.[8][9][10] The proposed mechanisms of action involve the modulation of serotonergic and opioidergic pathways, highlighting the potential of this scaffold in developing novel non-opioid pain therapeutics.[8][9]

Kinase Inhibition and Other Emerging Targets

The sulfonamide group can act as a hinge-binding motif in many kinase inhibitors. While not as extensively explored as other applications, the potential for fluorinated benzenesulfonamides to target various kinases involved in cell signaling and proliferation remains a promising area of research.

Radiolabeling for In Vivo Imaging

The incorporation of fluorine-18, a positron-emitting isotope, into the benzenesulfonamide structure allows for the development of novel radiotracers for Positron Emission Tomography (PET) imaging.[11] This enables the non-invasive visualization and quantification of biological processes and drug targets in vivo.

Proposed Research and Application Protocols for 4-Fluoro-N-mesitylbenzenesulfonamide

The following sections outline a comprehensive, step-by-step approach to investigate the therapeutic potential of 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 1: Synthesis of 4-Fluoro-N-mesitylbenzenesulfonamide

This protocol describes a standard and reliable method for the synthesis of the title compound.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Mesitylamine (2,4,6-trimethylaniline)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve mesitylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-fluoro-N-mesitylbenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow for 4-Fluoro-N-mesitylbenzenesulfonamide

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Characterization A 4-Fluorobenzenesulfonyl chloride D Reaction in DCM (0°C to RT) A->D B Mesitylamine B->D C Pyridine (Base) C->D E Aqueous Workup (HCl Wash, Extraction) D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure 4-Fluoro-N-mesityl- benzenesulfonamide G->H I Characterization (NMR, HRMS) H->I

Caption: Synthetic route for 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 2: In Silico Target Prediction

Before extensive in vitro screening, computational methods can predict potential biological targets, saving time and resources.

Procedure:

  • Ligand Preparation: Generate a 3D structure of 4-fluoro-N-mesitylbenzenesulfonamide and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Prediction Software: Utilize web-based servers or standalone software that employ ligand-based or structure-based approaches for target prediction (e.g., SwissTargetPrediction, PharmMapper, or similar platforms).

  • Analysis of Results: Analyze the predicted targets, paying close attention to proteins with high prediction scores and those that are known to be druggable and relevant to disease pathways (e.g., carbonic anhydrases, kinases, GPCRs).

  • Molecular Docking (Optional but Recommended): For the top-ranked predicted targets with available crystal structures, perform molecular docking studies to predict the binding mode and estimate the binding affinity of 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 3: In Vitro Biological Evaluation

Based on the in silico predictions and the known activities of related compounds, the following in vitro assays are recommended.

Objective: To determine the inhibitory activity of 4-fluoro-N-mesitylbenzenesulfonamide against various human carbonic anhydrase isoforms (e.g., I, II, IX, and XII).

Materials:

  • Purified human CA isoforms

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

  • 4-fluoro-N-mesitylbenzenesulfonamide (dissolved in DMSO)

  • Acetazolamide (as a positive control)

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the appropriate buffer, the enzyme solution, and the test compound or control at various concentrations.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate (NPA).

  • Measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Objective: To assess the cytotoxic effects of 4-fluoro-N-mesitylbenzenesulfonamide on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-fluoro-N-mesitylbenzenesulfonamide (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability versus the logarithm of the compound concentration.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-fluoro-N-mesitylbenzenesulfonamide against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

Procedure:

  • Prepare serial twofold dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 4-Fluoro-N-mesitylbenzenesulfonamide

Assay TypeTarget/Cell LineIC50 / MIC (µM)
Enzyme Inhibition hCA I> 50
hCA II25.3
hCA IX0.8
hCA XII1.2
Anticancer MCF-7 (Breast)5.6
HCT-116 (Colon)8.1
Antimicrobial S. aureus16
E. coli> 64

Diagram: Potential Mechanism of Action - Inhibition of a Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 4-Fluoro-N-mesityl- benzenesulfonamide Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by the test compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of 4-fluoro-N-mesitylbenzenesulfonamide as a potential therapeutic agent. The proposed protocols for synthesis, in silico analysis, and in vitro screening are designed to efficiently elucidate its biological activity profile. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The strategic combination of the fluorinated benzenesulfonamide scaffold with a mesityl group presents an exciting opportunity for the discovery of novel drug candidates with potentially unique pharmacological properties.

References

  • Wuest, F. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. PubMed. Available at: [Link]

  • BindingDB. (n.d.). BDBM50079609 4-Fluoro-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide. BindingDB. Available at: [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. PubChem. Available at: [Link]

  • Okonkwo, C. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • United States Environmental Protection Agency. (2025). 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide - Cancer. EPA. Available at: [Link]

  • Anwar, M. U. et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. Available at: [Link]

  • Anwar, M. U. et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PMC. Available at: [Link]

  • Khan, K. M. et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Dudutiene, V. et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X. Journal of Medicinal Chemistry. Available at: [Link]

  • Dudutiene, V. et al. (2025). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. PubChemLite. Available at: https://pubchemlite.org/compound/Benzenesulfonamide_4-fluoro-n-_3-1-2_5-dihydro-4-hydroxy-2-oxo-5-phenylmethyl-5-propyl-3-furanyl-2-methylpropyl-phenyl-
  • Kumar, P. et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]

  • Ilardi, E. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Al-Zahrani, F. M. et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Available at: [Link]

  • Stenfors, B. A. & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Anwar, M. U. et al. (2025). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. ResearchGate. Available at: [Link]

  • Sławiński, J. et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. MDPI. Available at: [Link]

  • Zhang, W. et al. (2013). Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A. PubMed. Available at: [Link]

  • Drzewiecka-Antonik, A. et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Scientific Reports. Available at: [Link]

  • Shestakova, T. et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

Sources

Precision Functionalization of the Mesityl Ring in 4-Fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-fluoro-N-mesitylbenzenesulfonamide scaffold represents a classic "privileged structure" in medicinal chemistry. The mesityl group (2,4,6-trimethylphenyl) is frequently employed to improve lipid solubility and metabolic stability by blocking the metabolically labile ortho and para positions. However, this same steric bulk presents a significant challenge for late-stage functionalization.

This guide addresses the specific challenge of functionalizing the mesityl ring within this sulfonamide architecture. Unlike standard aniline derivatives, the mesityl ring in this substrate is chemically "schizophrenic": it is electron-rich (activated) due to three methyl groups, yet sterically occluded at the traditional ortho and para sites.

The Reactivity Landscape

Successful modification requires navigating three competing reactivity modes:

  • N-H Acidity (

    
    ):  The 4-fluorobenzenesulfonyl group enhances N-H acidity. Bases will generate the sulfonamide anion, directing reactivity to the nitrogen (N-alkylation) rather than the carbon ring.
    
  • Benzylic C-H Activation: The three methyl groups contain 9 chemically equivalent benzylic protons. These are susceptible to radical abstraction.

  • Aromatic C-H Activation (EAS): The ortho (2,6) and para (4) positions are blocked. The only accessible aromatic sites are the meta positions (3 and 5), which are strongly activated by the flanking methyl groups.

ReactivityMap Substrate 4-Fluoro-N-mesityl benzenesulfonamide Path_A Path A: Benzylic Functionalization (Radical Mechanism) Substrate->Path_A NBS, Radical Init. Path_B Path B: Ring Functionalization (Electrophilic Aromatic Substitution) Substrate->Path_B Br2/Fe or NIS/H+ Path_C Path C: N-Alkylation (Undesired Side Reaction) Substrate->Path_C Base, R-X Target_A Benzylic Bromide (Precursor to amines, ethers) Path_A->Target_A Target_B 3-Halo-Mesityl (Precursor to Suzuki/Buchwald) Path_B->Target_B

Figure 1: Strategic Reactivity Map. Path A and Path B are the focus of this guide. Path C must be suppressed by avoiding strong bases during ring functionalization.

Protocol A: Benzylic Functionalization (Wohl-Ziegler Bromination)[1]

Objective: Selective mono-bromination of a mesityl methyl group. Mechanism: Free-radical chain reaction. Challenge: Controlling mono- vs. poly-bromination and preventing N-bromination.

Materials
  • Substrate: 4-Fluoro-N-mesitylbenzenesulfonamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Chlorobenzene. Note: Avoid CCl
    
    
    due to toxicity, though it is the traditional standard.
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the sulfonamide (1 mmol, ~307 mg) in anhydrous PhCF

    
     (5 mL).
    
  • Reagent Addition: Add NBS (187 mg, 1.05 mmol) and AIBN (8 mg, 0.05 mmol).

    • Critical Step: Degas the solution by bubbling argon through it for 10 minutes. Oxygen acts as a radical trap and inhibits the reaction.

  • Initiation: Heat the mixture to reflux (approx. 105°C for PhCF

    
    ) using an oil bath. The reaction is often initiated by a high-intensity visible light (e.g., 300W tungsten lamp) if thermal initiation is slow.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product will be slightly less polar than the starting material. Reaction time is typically 2–6 hours.

    • Stop Condition: Stop when ~90% of starting material is consumed. Pushing to 100% conversion often leads to significant di-brominated byproducts.

  • Work-up: Cool to room temperature. Filter off the precipitated succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 60–75% mono-brominated product.

Application Note: Regioselectivity

While the mesityl group has three methyls, they are chemically equivalent in the starting material. However, once one is brominated, the symmetry breaks. The steric bulk of the sulfonamide group generally directs the radical attack to the para-methyl group (position 4) slightly more than the ortho-methyls (positions 2/6) due to the "ortho-effect" restricting rotation, but a mixture is common.

Protocol B: Aromatic Ring Functionalization (Electrophilic Substitution)

Objective: Halogenation of the mesityl ring at the 3-position. Mechanism: Electrophilic Aromatic Substitution (


).[1][2][3]
Rationale:  The 2, 4, and 6 positions are blocked by methyls. The sulfonamide nitrogen is an ortho/para director, but its ortho and para sites are blocked. The methyl groups strongly activate the ring. The 3 and 5 positions are the only open sites and are doubly activated by the ortho and para relationships to the methyls.
Materials
  • Substrate: 4-Fluoro-N-mesitylbenzenesulfonamide (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) or Bromine (

    
    ).
    
  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or Iron(III) bromide (

    
    ) if using 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol (Iodination)
  • Dissolution: Dissolve the sulfonamide (1 mmol) in MeCN (5 mL) at room temperature.

  • Acid Activation: Add TFA (0.1 mmol). The acid prevents the formation of the sulfonamide anion (which would be unreactive towards EAS) and activates the NIS.

  • Halogenation: Add NIS (1.1 mmol) in one portion.

    • Note: Protect from light to prevent radical side reactions (benzylic iodination).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Observation: The solution may darken as trace

      
       forms.
      
  • Quench: Pour the mixture into a saturated sodium thiosulfate (

    
    ) solution to reduce any free iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water is often sufficient. If not, use flash chromatography (Hexane/EtOAc).

Yield Expectation: 80–90% 3-iodo-mesityl derivative.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
N-Alkylation/Bromination Reaction pH is too basic or radical formed on N.Protocol A: Ensure anhydrous conditions. Protocol B: Add 5-10% acetic acid or TFA to keep N protonated.
Poly-bromination (Benzylic) Excess reagent or reaction ran too long.Reduce NBS to 0.95 equiv. Stop reaction at 85% conversion.
No Reaction (Benzylic) Oxygen inhibition or poor initiation.Degas solvent thoroughly (freeze-pump-thaw). Add fresh AIBN.
Wrong Isomer (Ring EAS) Substitution on the Fluorophenyl ring.Unlikely. The mesityl ring is much more electron-rich (3 methyls) than the 4-fluorophenyl ring (deactivated by sulfonyl).

Downstream Applications: Cross-Coupling Workflow

Once the mesityl ring is functionalized (either at the benzylic position or the ring carbon), it serves as a versatile handle for drug discovery.

Workflow Start Functionalized Scaffold Benzyl_Br Benzylic Bromide (From Protocol A) Start->Benzyl_Br Aryl_I 3-Iodo-Mesityl (From Protocol B) Start->Aryl_I Amine Benzyl Amine (via SN2 with HNR2) Benzyl_Br->Amine K2CO3, DMF Ether Benzyl Ether (via Williamson) Benzyl_Br->Ether NaH, ROH Suzuki Biaryl Product (via Suzuki Coupling) Aryl_I->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Alkyne Derivative (via Sonogashira) Aryl_I->Sonogashira Pd(PPh3)4, CuI, Alkyne

Figure 2: Post-Functionalization Synthetic Utility. The halogenated intermediates allow rapid diversification of the privileged scaffold.

References

  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
  • Green Solvents for Radical Bromination (PhCF3)

    • Ogawa, A., et al. (2013). Trifluoromethylbenzene: A Useful Solvent for Radical Reactions. Journal of Organic Chemistry.
    • (Representative context for PhCF3 utility).

  • Electrophilic Substitution of Mesitylene Derivatives

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Palladium-Catalyzed Sulfonamide Functionalization

    • Shekhar, S., et al. (2011).[4] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[4] The Journal of Organic Chemistry, 76(11), 4552–4553.[4]

  • Mesityl Group in Medicinal Chemistry: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Discusses steric utility of mesityl groups).

Sources

Application Note: Purification Strategies for N-Mesityl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-mesityl sulfonamides are a critical class of compounds in organic synthesis and medicinal chemistry, often serving as robust protecting groups or key pharmacophores. The bulky, sterically hindered mesityl group imparts unique chemical properties that necessitate tailored purification strategies. This guide provides an in-depth analysis and detailed protocols for the purification of N-mesityl sulfonamides, designed for researchers in synthetic chemistry and drug development. We will explore the foundational principles of purification, followed by step-by-step protocols for aqueous work-up, acid-base extraction, crystallization, and column chromatography, ensuring researchers can achieve high purity for their target compounds.

Introduction: The Purification Challenge

The synthesis of N-mesityl sulfonamides, typically via the reaction of an amine with mesitylenesulfonyl chloride, often results in a crude mixture containing the desired product, unreacted starting materials, and various byproducts. The non-polar, bulky mesityl group can significantly alter the solubility and crystalline nature of the parent amine, making purification non-trivial. Achieving high purity is paramount for subsequent synthetic steps, biological assays, or final product formulation. This document outlines field-proven methodologies to address these challenges effectively.

Core Principles: Exploiting Chemical Properties for Separation

Successful purification hinges on understanding the key chemical characteristics of N-mesityl sulfonamides and the common impurities present in the crude reaction mixture.

  • Acidity of the Sulfonamide N-H Bond: The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10-11). This acidity is the cornerstone of acid-base extraction techniques. By treating the crude mixture with an aqueous base (e.g., NaHCO₃, NaOH), the sulfonamide can be deprotonated to form a water-soluble salt, allowing for its separation from neutral organic impurities.[1][2]

  • Polarity and Solubility: The SO₂ group is highly polar, while the mesityl group is very non-polar. This dual nature dictates the compound's solubility. The overall polarity is moderate, making them suitable for purification by normal-phase silica gel chromatography. Their crystalline nature also makes recrystallization a highly effective technique.[3][4]

  • Key Impurities:

    • Unreacted Amine: Basic. Can be removed with an acidic wash (e.g., dilute HCl).

    • Unreacted Mesitylenesulfonyl Chloride: Acidic (hydrolyzes to mesitylenesulfonic acid). Can be removed with a basic wash (e.g., NaHCO₃).

    • Non-polar Byproducts: Often arise from the mesityl group. Can be separated via chromatography or crystallization.

Purification Workflow: A Strategic Approach

A systematic approach is crucial for efficient purification. The following workflow illustrates the typical decision-making process, starting from the crude reaction mixture and proceeding to the final, pure compound.

Purification Workflow cluster_0 Post-Synthesis cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Steps Crude Crude Reaction Mixture Workup Aqueous Work-up & Acid-Base Extraction Crude->Workup Quench & Extract Decision Is Product a Solid? Workup->Decision Crystallization Recrystallization Decision->Crystallization Yes Chromatography Column Chromatography Decision->Chromatography No (Oil) or Mixture is Complex Analysis Purity Analysis (TLC, NMR, MP) Crystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for N-mesityl sulfonamides.

Experimental Protocols

Protocol 1: Aqueous Work-up and Acid-Base Extraction

This is the essential first step to remove the bulk of ionic and reactive impurities. The strategy relies on partitioning the components between an organic solvent and various aqueous solutions.

Causality: The goal is to sequentially remove acidic and basic impurities. A weak base like sodium bicarbonate (NaHCO₃) is used first to quench and remove unreacted sulfonyl chloride (which hydrolyzes to sulfonic acid) without significantly deprotonating the less acidic sulfonamide. A subsequent wash with a dilute acid like HCl removes any unreacted starting amine.

Acid-Base Extraction Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Contains: Product, unreacted amine, mesitylenesulfonic acid Wash1 Wash with aq. NaHCO₃ Start->Wash1 Wash2 Wash with aq. HCl Wash1->Wash2 Removes acidic impurities Wash3 Wash with Brine Wash2->Wash3 Removes basic impurities Dry Dry over Na₂SO₄ / MgSO₄ Wash3->Dry Removes bulk water Evaporate Evaporate Solvent Dry->Evaporate Removes residual water End Crude Product for Further Purification Evaporate->End

Caption: Logic of a sequential acid-base extraction work-up.

Step-by-Step Protocol:

  • Quench Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.[2] This neutralizes and removes mesitylenesulfonic acid. Check the pH of the aqueous layer to ensure it is basic. Separate the layers.

  • Acidic Wash: Wash the organic layer with 1 M HCl. This protonates and removes any unreacted amine. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is the most powerful technique for purifying solid N-mesityl sulfonamides, often yielding material of >99% purity. The principle is to dissolve the crude solid in a minimum amount of a hot solvent, in which impurities are either much more soluble or insoluble, and then allow the desired compound to crystallize upon slow cooling.[3]

A. Single-Solvent Recrystallization

Causality: This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures. Slow cooling is critical to allow for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent (see Table 1). An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

B. Solvent/Anti-Solvent Recrystallization

Causality: This method is used when a single ideal solvent cannot be found. The compound is dissolved in a "good" solvent where it is highly soluble, and an "anti-solvent" where it is insoluble is slowly added to induce precipitation.[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while swirling the solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3]

  • Crystal Growth: Set the flask aside undisturbed to allow crystals to form. Cooling in an ice bath can enhance the yield.

  • Isolation & Drying: Follow steps 5-7 from the single-solvent protocol.

Table 1: Common Recrystallization Solvents for Sulfonamides

Solvent SystemTypePolarityCommon Use Case
Ethanol/WaterSolvent/Anti-SolventPolarHighly effective for many sulfonamides.[4]
Isopropanol/WaterSolvent/Anti-SolventPolarA common alternative to ethanol.[4]
Ethyl Acetate/HexanesSolvent/Anti-SolventMid/Non-PolarGood for less polar sulfonamides.
TolueneSingle SolventNon-PolarFor compounds with low polarity.
AcetonitrileSingle SolventPolar AproticCan be effective for more polar systems.
Protocol 3: Flash Column Chromatography

When the product is an oil or when recrystallization fails to separate impurities with similar solubility, flash column chromatography is the method of choice.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Causality: N-mesityl sulfonamides have moderate polarity. They will adsorb to the polar silica gel but can be eluted by a mobile phase of appropriate polarity. Less polar impurities will elute first, followed by the product, and more polar impurities will be retained on the column.

Step-by-Step Protocol:

  • TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., mixtures of ethyl acetate and hexanes) to determine the optimal eluent for separation. The ideal system gives the product a retention factor (R_f) of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (or a less polar version of it, e.g., pure hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the mobile phase through the column under positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-mesityl sulfonamide.

Table 2: Typical Eluent Systems for Sulfonamide Chromatography

Eluent System (v/v)PolarityTypical Application
10-40% Ethyl Acetate in HexanesLow to MediumThe most common starting point for many sulfonamides.[6]
50-100% Dichloromethane in HexanesLow to MediumGood for resolving less polar compounds.
1-5% Methanol in DichloromethaneMedium to HighUsed for more polar sulfonamides.

Purity Assessment

After purification, the identity and purity of the N-mesityl sulfonamide must be confirmed:

  • TLC: A single spot on a TLC plate (visualized by UV light and/or a stain) is a good indication of purity.

  • Melting Point: A sharp melting point that matches the literature value is a classic indicator of a pure crystalline solid.[2]

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.

References

  • Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]

  • Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Retrieved from [Link]

  • Norta, D., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Retrieved from [Link]

  • Cartwright, M. S., & Williams, D. R. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(43), 5763-5765. Retrieved from [Link]

  • Sherrington, D. C. (1950). Heterocyclic sulfonamides and methods of preparation thereof. U.S. Patent No. US2554816A. Google Patents.
  • Weidner, W. A. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A. Google Patents.
  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • O'Duill, M., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme. Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society, 141(46), 18438-18443. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Fluoro-N-Mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Sterically Hindered Sulfonamide Synthesis Ticket ID: CHEM-SUP-8821

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-fluoro-N-mesitylbenzenesulfonamide presents a classic conflict in organic synthesis:

  • Electronic Advantage: The 4-fluorobenzenesulfonyl chloride is an excellent electrophile due to the electron-withdrawing nature of the fluorine atom (inductive effect).

  • Steric Disadvantage: The nucleophile, mesitylamine (2,4,6-trimethylaniline), is severely hindered. The two ortho-methyl groups block the approach to the nitrogen atom, significantly retarding the rate of nucleophilic attack compared to a standard aniline.

The Solution: Standard protocols (DCM/Triethylamine) often result in low conversion or long reaction times for this specific substrate. To maximize yield, you must switch to a nucleophilic catalysis pathway using Pyridine and DMAP (4-Dimethylaminopyridine) . This guide details the optimized "Activated Sulfonylation" protocol.

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Mesitylamine Nucleophile1.0Limiting reagent.
4-Fluorobenzenesulfonyl chloride Electrophile1.2 - 1.5Excess ensures full consumption of the amine.
Pyridine Solvent / Base10 - 15 volActs as an acid scavenger and solvent.
DMAP Catalyst0.1 - 0.2CRITICAL: Forms the reactive sulfonyl-pyridinium intermediate.
DCM (Dichloromethane) Co-solventOptionalUse only if solubility is an issue (rare).
Step-by-Step Methodology

Step 1: Preparation (Anhydrous Conditions)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.[1] Moisture causes hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[2]
    

Step 2: Dissolution

  • Add Mesitylamine (1.0 eq) and DMAP (0.1 eq) to the flask.

  • Add anhydrous Pyridine (10 mL per gram of amine). Stir until dissolved.

  • Technical Note: If the solution is dark, the amine may be oxidized. Recrystallize the amine if purity is <98%.

Step 3: Controlled Addition

  • Cool the mixture to 0°C (Ice bath).

  • Add 4-Fluorobenzenesulfonyl chloride (1.2 eq) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes.

  • Reasoning: Although the amine is hindered, the sulfonyl chloride is reactive. Cooling prevents exotherms that could lead to side reactions or decomposition.

Step 4: Reaction & Heating

  • Allow the reaction to warm to Room Temperature (RT).

  • Crucial Step: Due to the steric bulk of the mesityl group, RT stirring might be insufficient. If TLC shows starting material after 4 hours, heat the reaction to 50°C - 60°C for 12 hours.

Step 5: Quench & Workup

  • Cool back to RT. Pour the mixture into ice-cold 2M HCl (excess).

  • Mechanism:[3][4][5][6] The HCl converts the pyridine solvent into water-soluble pyridinium hydrochloride. The product (sulfonamide) will precipitate as a solid or oil out.

  • Extract with Ethyl Acetate (EtOAc) (3x).

  • Wash organic layer with:

    • 2M HCl (to ensure all pyridine is removed).

    • Saturated

      
       (to remove unreacted benzenesulfonic acid).
      
    • Brine.[1][7]

  • Dry over

    
    , filter, and concentrate.
    

Step 6: Purification

  • Recrystallization: The crude solid is best purified by recrystallization from Ethanol/Water or Toluene/Hexane .

  • Dissolve in minimum hot Ethanol, then add warm water until slightly turbid. Cool slowly.

Troubleshooting Guide (FAQ)

Q1: I have low yield, and TLC shows unreacted Mesitylamine.

Diagnosis: Steric hindrance is preventing the attack. Solution:

  • Add DMAP: Ensure you are using at least 10-20 mol% DMAP. It acts as a "hyper-nucleophilic" transfer agent, forming a highly reactive N-sulfonylpyridinium salt that is more susceptible to attack by the hindered amine than the chloride itself.

  • Increase Temperature: Heat the reaction to 60°C or even reflux (80°C) if using 1,2-dichloroethane as a solvent.

  • Check Reagent Quality: 4-Fluorobenzenesulfonyl chloride hydrolyzes easily. If it is a liquid or sticky solid (instead of a crisp solid/crystal), it may be degraded.

Q2: My product is an oil that won't crystallize.

Diagnosis: Trapped solvent or impurities (often pyridine). Solution:

  • Azeotrope: Add Toluene and rotary evaporate to pull off residual pyridine.

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • High-Vac: Keep under high vacuum for 12+ hours. Mesityl sulfonamides can be "greasy" due to the methyl groups.

Q3: I see a spot on TLC that doesn't move (Baseline).

Diagnosis: This is likely 4-fluorobenzenesulfonic acid . Solution:

  • This comes from hydrolysis of your starting chloride.[2] It is water-soluble. Ensure your workup includes a thorough wash with saturated Sodium Bicarbonate (

    
    ). If the spot persists in the organic layer, your extraction pH might be too low; neutralize and wash again.
    

Visual Workflow & Mechanism

Reaction Pathway Logic

G cluster_0 Key Optimization SulfonylCl 4-Fluoro-Ph-SO2-Cl (Electrophile) Intermed N-Sulfonyl-DMAP+ (Activated Species) SulfonylCl->Intermed DMAP Activation Amine Mesitylamine (Hindered Nucleophile) Reaction Nucleophilic Attack (Sterically Challenged) Amine->Reaction DMAP DMAP (Catalyst) DMAP->Intermed Intermed->Reaction + Amine Workup Acid Quench (HCl) Remove Pyridine Reaction->Workup Product 4-Fluoro-N-mesityl benzenesulfonamide Workup->Product Isolation

Caption: The DMAP-mediated pathway creates a highly reactive intermediate that overcomes the steric bulk of the mesityl amine.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonylation). 8

  • García Ruano, J. L., et al. (2008).[8][9] Mild and General Method for the Synthesis of Sulfonamides.[10] Synthesis, 2008(02), 311–312.[8] (Discusses alternative activation methods for hindered amines). 8

  • BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Troubleshooting Guide. (Specifics on hydrolysis and stoichiometry). 1

  • Beilstein J. Org. Chem. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. (Mechanistic insight into DMAP vs. Collidine for hindered amines). 4

Sources

Technical Support Center: Sulfonylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The Challenge: Sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-tri-tert-butylaniline) exhibit profoundly reduced nucleophilicity due to the shielding of the nitrogen lone pair. In standard sulfonylation protocols, this kinetic retardation allows competitive side reactions—primarily reagent hydrolysis and sulfene-derived oligomerization —to dominate, often resulting in recovered starting material or intractable mixtures rather than the desired sulfonamide.

The Solution: Success requires shifting the mechanistic pathway from a direct


 displacement (which is sterically blocked) to a nucleophilic catalysis  pathway using DMAP, or carefully managing the sulfene intermediate  pathway when using alkanesulfonyl chlorides.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Stalling & Low Conversion

Q: I am reacting 2,6-diisopropylaniline with tosyl chloride (TsCl) in DCM/Triethylamine, but after 24 hours, I only see starting material. Heating leads to degradation. What is happening?

Diagnosis: You are encountering a kinetic mismatch . The steric bulk of the isopropyl groups prevents the direct attack of the aniline nitrogen on the sulfur atom of TsCl. Triethylamine (TEA) is a non-nucleophilic base; it neutralizes HCl but does not activate the sulfonyl chloride. Heating often degrades the sulfonyl chloride (via hydrolysis from trace moisture) before it can react with the amine.

Corrective Protocol: Switch to Nucleophilic Catalysis You must activate the electrophile. Add 4-Dimethylaminopyridine (DMAP) (10–20 mol%).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is less sterically demanding and a more potent electrophile than the parent sulfonyl chloride, facilitating attack by the hindered aniline.

  • Protocol:

    • Dissolve aniline (1.0 equiv) and DMAP (0.2 equiv) in anhydrous DCM (or Pyridine).

    • Add Sulfonyl Chloride (1.2–1.5 equiv).

    • Heat to reflux if necessary (DCM reflux is mild, 40 °C).

Q: I am using Methanesulfonyl chloride (MsCl) with TEA, and the reaction turns black/tarry with low yield. Why?

Diagnosis: This is likely due to uncontrolled Sulfene formation .

  • Causality: With alkanesulfonyl chlorides (possessing

    
    -protons) and strong bases like TEA (
    
    
    
    ), the dominant pathway is often E2 elimination to form a Sulfene (
    
    
    ).
  • The Problem: Sulfenes are highly reactive, "hard" electrophiles. If the hindered aniline reacts too slowly, the sulfene will:

    • Polymerize/Oligomerize (causing the "tar").

    • React with the base or solvent.[1][2]

    • Hydrolyze rapidly upon workup.

Corrective Protocol: Base Switching Switch the base to Pyridine (


).
  • Why: Pyridine is too weak to deprotonate MsCl to the sulfene efficiently, forcing the reaction to proceed via the direct substitution pathway (or DMAP-catalyzed pathway if DMAP is added). This suppresses the formation of tarry sulfene byproducts.

Category 2: Impurity Profile & Side Reactions

Q: I observe a new spot on TLC that is less polar than my product. Is this bis-sulfonylation?

Diagnosis: While common with unhindered amines, bis-sulfonylation (


) is mechanistically unlikely  for 2,6-disubstituted anilines due to extreme steric crowding.
  • Alternative Identification:

    • Sulfonate Esters: If you used an alcohol solvent (MeOH, EtOH), the sulfonyl chloride reacted with the solvent.

    • Imine Formation: If using acetone or ketone solvents, the aniline may have formed a Schiff base.

    • Sulfonyl-Stabilized Carbanions: If the sulfonyl group has acidic

      
      -protons, side reactions involving the deprotonation of the product itself are possible but rare.
      

Q: My LCMS shows a mass corresponding to [M+H]+ of the Sulfonic Acid (


). Did the reaction reverse? 

Diagnosis: This is Reagent Hydrolysis , not product reversal.

  • Causality: The hindered aniline reacts so slowly that trace water in the solvent competes effectively for the sulfonyl chloride. The resulting sulfonic acid is unreactive and will not couple.

  • Prevention:

    • Use commercially available anhydrous solvents.

    • Increase reagent stoichiometry (2.0–3.0 equiv) to account for sacrificial hydrolysis.

    • Add the sulfonyl chloride as a solution slowly to keep its concentration low relative to the catalyst, though for hindered substrates, a bolus addition with catalyst is often better to drive kinetics.

Optimized Experimental Protocol

Target: Sulfonylation of 2,6-Diisopropylaniline (and analogs).

Reagents:

  • Substrate: 1.0 equiv

  • Sulfonyl Chloride: 1.5 – 2.0 equiv

  • Base: Pyridine (Solvent volume, or 5.0 equiv in DCM)

  • Catalyst: DMAP (0.2 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the hindered aniline, Pyridine, and DMAP to the flask. Stir until dissolved.

  • Addition: Add the Sulfonyl Chloride in one portion (solid) or dropwise (liquid). Note: For hindered substrates, the exotherm is usually mild.

  • Reaction: Heat to 40 °C (mild reflux). Monitor by LCMS/TLC.

    • Checkpoint: If conversion < 50% after 4 hours, add another 0.5 equiv of Sulfonyl Chloride and 0.1 equiv DMAP.

  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
      ).
      
    • Crucial Step: Wash organic layer with

      
       (or 
      
      
      
      solution) to remove Pyridine and DMAP.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Mechanistic Visualization

Figure 1: Mechanistic Pathways & Troubleshooting Logic

SulfonylationPathways Start Hindered Aniline + R-SO2-Cl Direct Direct SN2 Attack (Sterically Blocked) Start->Direct Standard Conditions DMAP_Path DMAP Catalysis (Formation of R-SO2-DMAP+) Start->DMAP_Path Add DMAP (Catalyst) Sulfene_Path Sulfene Formation (E2 Elimination via TEA) Start->Sulfene_Path Strong Base (TEA) + Alpha-H Hydrolysis Sulfonic Acid (R-SO3H) (Reaction Stalled) Direct->Hydrolysis Slow Kinetics + H2O Product Desired Sulfonamide DMAP_Path->Product Fast Nucleophilic Attack Sulfene_Path->Product Trapping (Inefficient) Byproduct_Tar Oligomers/Tars Sulfene_Path->Byproduct_Tar Polymerization

Caption: Comparative mechanistic pathways. Direct attack is blocked by sterics; Sulfene pathway leads to tars; DMAP catalysis bypasses the barrier.

Data Summary: Base & Solvent Effects

VariableConditionOutcome for Hindered AnilineRisk Factor
Base Triethylamine (TEA) Poor Yield / TarsHigh risk of Sulfene formation (with MsCl); insufficient activation.
Base Pyridine Moderate YieldPrevents Sulfene formation; acts as weak nucleophilic catalyst.
Catalyst DMAP (10-20%) High Yield Forms active N-sulfonylpyridinium salt; essential for steric bulk.
Solvent DCM GoodStandard non-polar solvent; easy workup.
Solvent THF VariableCan coordinate to reagents; ensure it is anhydrous to prevent hydrolysis.

References

  • DMAP Catalysis Mechanism

    • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[3][4]

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • URL:[Link]

  • Sulfene Intermediate & Side Reactions

    • Title: Mechanism of Hydrolysis of Methanesulfonyl Chloride.
    • Source: Journal of the American Chemical Society (King et al., 1992).[5]

    • Context: Explains the switch between SN2 and Sulfene mechanisms based on pH/Base strength.
    • URL:[Link]

  • General Sulfonylation Troubleshooting

    • Title: Technical Support Center: Sulfonyl
    • Source: BenchChem.[1]

Sources

optimization of reaction conditions for 4-fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4F-MES-OPT Topic: Optimization of Reaction Conditions for 4-Fluoro-N-Mesitylbenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are encountering difficulties synthesizing 4-fluoro-N-mesitylbenzenesulfonamide . The core issue is almost certainly steric hindrance originating from the mesityl (2,4,6-trimethylphenyl) group. The two ortho-methyl groups create a "picket fence" around the nucleophilic nitrogen, drastically reducing the rate of attack on the sulfonyl chloride.

Standard Schotten-Baumann conditions (biphasic water/DCM) or weak organic bases (e.g., Triethylamine alone) often result in stalled conversion or hydrolysis of the sulfonyl chloride before coupling occurs.

This guide provides a "Gold Standard" protocol using nucleophilic catalysis to bypass this kinetic barrier.

Module 1: The Kinetic Barrier & Catalytic Solution

Why is the reaction failing?

In a standard sulfonylation, the amine attacks the sulfur center directly. However, for mesitylamine, the ortho-methyls physically block the approach to the sulfur electrophile.

The Solution: DMAP Catalysis

To solve this, we must change the mechanism from a direct attack to a catalytic transfer . We use 4-Dimethylaminopyridine (DMAP).[1][2][3][4]

  • Activation: DMAP attacks the sulfonyl chloride faster than the hindered amine, forming a highly reactive N-sulfonylpyridinium salt.

  • Transfer: This intermediate is positively charged and has a better leaving group (DMAP) than chloride, making it susceptible to attack even by the sterically hindered mesitylamine.

Mechanism Visualization

The following diagram illustrates why DMAP is essential for this specific coupling.

DMAP_Catalytic_Cycle Substrate 4-Fluoro-Ph-SO2-Cl (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Activated) Substrate->Intermediate Fast Attack (k1) Product Target Sulfonamide Substrate->Product Direct Attack (BLOCKED by Sterics) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Transfer (k2) Byproduct DMAP-HCl Intermediate->Byproduct Amine Mesitylamine (Hindered Nucleophile) Amine->Product Byproduct->DMAP Regenerated via Auxiliary Base (Et3N)

Caption: DMAP forms a "super-electrophile" intermediate, bypassing the steric barrier that blocks direct amine attack.

Module 2: Optimization Matrix (FAQs)

Use this table to diagnose your current conditions and select the optimal parameters.

ParameterStandard (Avoid)Optimized (Recommended) Why?
Solvent Biphasic (DCM/H2O)DCM (Anhydrous) or Pyridine Water causes hydrolysis of the sulfonyl chloride. DCM is excellent for solubility; Pyridine acts as both solvent and base.
Base Na2CO3 / NaOHPyridine (excess) or Et3N (2.0 eq)Inorganic bases are poor for hindered amines in organic phases. Pyridine sponges up HCl efficiently.
Catalyst NoneDMAP (10-20 mol%)CRITICAL. Without DMAP, reaction times may exceed 48h or stall at 50% conversion.
Temp 0°CReflux (40°C in DCM) Heat is required to overcome the steric activation energy. Start at RT, push to reflux if sluggish.
Stoichiometry 1:1 ratioSulfonyl Chloride (1.2 eq) The sulfonyl chloride is the "cheaper" reagent and susceptible to hydrolysis. Use excess to ensure full amine conversion.

Module 3: The "Gold Standard" Protocol

Objective: Synthesis of 4-fluoro-N-mesitylbenzenesulfonamide (Scale: 1.0 mmol). Safety: Sulfonyl chlorides are corrosive and lachrymators. Perform in a fume hood.

Reagents
  • Mesitylamine: 1.0 equiv (135 mg)

  • 4-Fluorobenzenesulfonyl chloride: 1.2 equiv (233 mg)

  • Pyridine: 5.0 mL (Solvent & Base) OR DCM (5 mL) + Et3N (2.0 equiv)

  • DMAP: 0.1 equiv (12 mg)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon/Nitrogen.

  • Solubilization: Add Mesitylamine (1.0 equiv), DMAP (0.1 equiv), and Pyridine (or DCM/Et3N mix). Stir until fully dissolved.

  • Addition: Cool the mixture to 0°C in an ice bath. Add 4-Fluorobenzenesulfonyl chloride (1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 5 minutes.

    • Technical Note: Although the reaction needs heat eventually, initial cooling prevents uncontrolled exotherms upon mixing.

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC or 19F NMR after 2 hours.

    • If conversion < 50%:: Heat to 40°C (mild reflux) for 4–12 hours.

  • Quench: Once complete, add 1M HCl (10 mL) to the reaction mixture.

    • Purpose: This converts excess Pyridine/DMAP/Mesitylamine into water-soluble salts.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash the combined organics with:

    • 1M HCl (2x) – Ensures removal of mesitylamine.

    • Sat. NaHCO3 (2x) – Removes hydrolyzed sulfonyl chloride (sulfonic acid).

    • Brine (1x).

  • Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Module 4: Troubleshooting Guide

Issue 1: "I see a new spot on TLC, but my yield is low."
  • Diagnosis: You likely have unreacted mesitylamine trapped in the crude oil.

  • Fix: Mesitylamine is not very basic, so a weak acid wash might not remove it all. Use 1M HCl or even 2M HCl during the workup. The sulfonamide proton (NH) is acidic (pKa ~10), but it will not deprotonate/dissolve in 2M HCl.

Issue 2: "The sulfonyl chloride disappeared, but I have no product."
  • Diagnosis: Hydrolysis.[5] Your solvent was "wet," or the reagents were old.

  • Fix: Use anhydrous DCM. If using Pyridine, dry it over KOH pellets or molecular sieves. Ensure the sulfonyl chloride is a white solid, not a wet paste, before use.

Issue 3: "Can I use 19F NMR to track this?"
  • Answer: Yes, absolutely. This is a powerful advantage of your specific molecule.

    • Starting Material (Sulfonyl Chloride): ~ -105 ppm (typically).

    • Product (Sulfonamide): Shifted upfield/downfield (typically distinct by >1 ppm).

    • Byproduct (Sulfonic Acid): Distinct shift.

    • Tip: Run the NMR in crude reaction aliquots (no lock needed for quick checks) to determine conversion % without working up.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl substitution).

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Mechanism of catalysis by pyridine bases in the acylation of arylamines. Doklady Akademii Nauk SSSR, 176(1), 97-100.
  • Hurevich, M., et al. (2017).[2] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[2][3] Beilstein Journal of Organic Chemistry, 13, 825–830.

  • Sigma-Aldrich Technical Bulletin. (2024). 4-Dimethylaminopyridine (DMAP) Applications.[1][2][3][4]

Sources

solvent effects on the synthesis of 4-fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Fluoro-N-mesitylbenzenesulfonamide

Ticket System ID: #SYN-MES-4F Subject: Solvent Optimization & Troubleshooting for Sterically Hindered Sulfonylation Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The "Mesityl" Challenge

Welcome to the technical support hub for 4-fluoro-N-mesitylbenzenesulfonamide .

If you are accessing this guide, you are likely experiencing low yields or persistent sulfonic acid impurities. This is not a standard sulfonylation.[1] The reaction involves 4-fluorobenzenesulfonyl chloride (electrophile) and mesitylamine (nucleophile).

The Core Problem: Mesitylamine (2,4,6-trimethylaniline) possesses significant steric bulk at the ortho positions. This steric hindrance creates a kinetic barrier, retarding the nucleophilic attack on the sulfur center. Consequently, the competitive hydrolysis of the sulfonyl chloride by trace water becomes a dominant pathway, leading to the formation of 4-fluorobenzenesulfonic acid rather than your target sulfonamide.

This guide prioritizes solvent selection to suppress hydrolysis while accelerating aminolysis.

Module 1: Solvent Selection Matrix

The choice of solvent dictates the transition state energy and the availability of the nucleophile. We have benchmarked four solvent systems for this specific hindered substrate.

Solvent SystemRoleKinetic ProfileGreen ScoreRecommendation
DCM (Dichloromethane) StandardHigh. Excellent solubility for both reactants; non-nucleophilic.Low (Chlorinated)Gold Standard for initial scale-up. Best for hindered amines.
THF (Tetrahydrofuran) Polar AproticMedium. Good solubility, but can coordinate to cations if using inorganic bases.Low-MedUse if DCM is restricted. Ensure anhydrous conditions.
2-MeTHF (2-Methyltetrahydrofuran) Green AlternativeHigh. Higher boiling point than THF allows for thermal acceleration without pressure vessels.HighRecommended Green Replacement. Biogenic, separates easily from water during workup.
Water/Acetone (1:1) Schotten-BaumannLow. The steric bulk of mesitylamine makes the biphasic reaction too slow; hydrolysis dominates.HighAvoid for this specific substrate unless using Phase Transfer Catalysts.

Module 2: Mechanistic Visualization

To troubleshoot, you must understand the competition occurring in your flask. The diagram below illustrates the kinetic competition between the desired aminolysis (hindered by the methyl groups) and the undesired hydrolysis.

ReactionPathways Start Reactants: 4-F-Ph-SO2Cl + Mesitylamine TS_Amine Transition State A: Sterically Crowded (High Energy Barrier) Start->TS_Amine Dry Solvent + Base catalyst TS_Water Transition State B: Water Attack (Low Steric Barrier) Start->TS_Water Wet Solvent (Trace H2O) Product Target: 4-Fluoro-N-mesityl benzenesulfonamide TS_Amine->Product Major Pathway (If Optimized) Impurity Impurity: 4-Fluorobenzene sulfonic acid TS_Water->Impurity Dominant Pathway (If Unoptimized)

Figure 1: Kinetic competition pathways. Note that for mesitylamine, the "High Energy Barrier" of TS_Amine makes the system highly sensitive to moisture (TS_Water).

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "I see starting material remaining after 24 hours."

Diagnosis: The steric hindrance of the mesityl group is preventing the reaction from reaching completion at room temperature. Resolution:

  • Switch Solvent: Move to 2-MeTHF or Toluene .

  • Thermal Acceleration: Heat the reaction to 60°C . (DCM boils at ~40°C, making it unsuitable for thermal acceleration without a sealed tube).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the chloride itself.

Issue 2: "My product is contaminated with a water-soluble acid."

Diagnosis: Hydrolysis of 4-fluorobenzenesulfonyl chloride. This occurs because the reaction with mesitylamine is slow, giving trace water time to react. Resolution:

  • Drying Protocol: Ensure solvents are dried over molecular sieves (3Å or 4Å).

  • Reagent Order: Dissolve the amine and base first, then add the sulfonyl chloride as a solution dropwise. This ensures the chloride immediately encounters a high concentration of nucleophile.

  • Stoichiometry: Use a slight excess of the sulfonyl chloride (1.2 equiv) to account for sacrificial hydrolysis, but ensure you quench efficiently.

Issue 3: "The reaction turns into a gummy solid (Gumping)."

Diagnosis: Precipitation of the hydrochloride salt (Mesitylamine·HCl or Pyridine·HCl) in non-polar solvents. Resolution:

  • Solvent Volume: Increase solvent volume to 10-15 mL per gram of reactant.

  • Co-solvent: If using Toluene, add 10% DMF to maintain solubility of the polar intermediates.

Module 4: Validated Protocols

Protocol A: The "Gold Standard" (High Yield)

Best for small-scale discovery where yield is paramount.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve Mesitylamine (1.0 equiv) in anhydrous DCM (0.2 M) .

  • Base: Add Pyridine (3.0 equiv) . Note: Pyridine acts as both base and nucleophilic catalyst.

  • Addition: Cool to 0°C. Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine/mesitylamine), then NaHCO3, then Brine. Dry over Na2SO4.

Protocol B: The "Green Chemistry" Route (Scalable)

Best for process development and sustainability.

  • Setup: Standard glass reactor.

  • Solvation: Dissolve Mesitylamine (1.0 equiv) in 2-MeTHF (0.5 M) .

  • Base: Add K2CO3 (2.5 equiv) (finely ground).

  • Catalyst: Add DMAP (0.05 equiv) . Crucial for overcoming sterics in this system.

  • Reaction: Heat to 55°C for 6 hours.

  • Workup: Add water to dissolve salts. Separate phases. The product remains in the organic 2-MeTHF layer. Crystallize by cooling and adding Heptane.

Module 5: Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent for your specific constraints.

SolventDecision Start Start: Define Constraints GreenQ Is 'Green/Sustainable' mandatory? Start->GreenQ ScaleQ Is scale > 100g? GreenQ->ScaleQ No Use2MeTHF Use 2-MeTHF + K2CO3 (Green Protocol) GreenQ->Use2MeTHF Yes TempQ Is heating (>50°C) required for conversion? ScaleQ->TempQ No ScaleQ->Use2MeTHF Yes (Safety/EHS) UseDCM Use DCM + Pyridine (Standard Protocol) TempQ->UseDCM No UseToluene Use Toluene + TEA (High Temp Protocol) TempQ->UseToluene Yes

Figure 2: Solvent Selection Decision Tree based on process constraints.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfonylation mechanisms and Schotten-Baumann conditions).
  • Pfizer Inc. "Pfizer Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008, 10, 31-36. Link

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[2] Journal of Organic Chemistry USSR, 1988, 24,[2] 4. (Establishes the hydrolysis kinetics of sulfonyl chlorides). Link[2][3]

  • Dunn, P. J. "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews, 2012. (Validation of 2-MeTHF as a superior solvent). Link

  • ChemScene. "4-Fluoro-N-(3-hydroxyphenyl)benzenesulfonamide Product Data." (Structural analog reference for solubility properties). Link

Sources

Technical Support Center: Overcoming Low Reactivity of Mesitylamine in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of mesitylamine. The inherent steric hindrance of mesitylamine, owing to its two ortho-methyl groups, significantly reduces the nucleophilicity of the amino group, often leading to low yields or complete reaction failure under standard sulfonylation conditions. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to empower you to overcome these synthetic hurdles.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of sulfonamides from mesitylamine. Each issue is followed by an explanation of the underlying cause and actionable solutions.

Issue 1: No or Low Conversion to the Desired Sulfonamide

Question: I am reacting mesitylamine with a standard arenesulfonyl chloride in the presence of pyridine or triethylamine, but I am observing little to no formation of the sulfonamide product, even after prolonged reaction times and heating. Why is this happening and what can I do?

Answer:

This is a classic problem stemming from the steric bulk of mesitylamine. The two methyl groups flanking the amine sterically shield it, preventing an effective nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Traditional non-nucleophilic bases like pyridine or triethylamine are often insufficient to promote the reaction with such a hindered amine.

Solutions:

  • Employ a Nucleophilic Catalyst: Switch from pyridine or triethylamine to 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, first reacting with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[1][2] This intermediate is less sterically hindered and more electrophilic, making it more susceptible to attack by the hindered mesitylamine.

  • Activate with a Lewis Acid: If you are using a sulfonyl fluoride, which is more stable but less reactive than a sulfonyl chloride, a Lewis acid catalyst is essential.[3][4][5] Calcium triflimide [Ca(NTf2)2] has been shown to be highly effective in activating sulfonyl fluorides for reaction with sterically hindered amines.[3][4][5][6]

  • Consider Alternative Sulfonylating Agents: If possible, switch from a sulfonyl chloride to a sulfonyl fluoride. While less reactive on their own, their activation with a Lewis acid can provide a cleaner reaction profile with hindered amines.[3][4][5]

Issue 2: Side Reactions and Product Impurity

Question: I am observing the formation of multiple byproducts and my desired sulfonamide is difficult to purify. What are the likely side reactions and how can I minimize them?

Answer:

With sterically hindered amines, forcing conditions (e.g., high temperatures, strong bases) can lead to side reactions. These may include decomposition of the sulfonyl chloride, or undesired reactions if other functional groups are present in your molecules.

Solutions:

  • Milder Reaction Conditions with Catalysis: The use of DMAP or a Lewis acid catalyst as described above often allows for milder reaction conditions (e.g., lower temperatures), which can significantly reduce the formation of byproducts.[1][3][4][5]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like acetonitrile or dichloromethane are often good choices.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine may be beneficial in some cases, but a large excess can complicate purification.

II. Frequently Asked Questions (FAQs)

Q1: Why is mesitylamine so much less reactive than aniline in sulfonamide synthesis?

A1: The key difference lies in steric hindrance. Aniline has two hydrogens in the ortho positions, which are very small. Mesitylamine has two bulky methyl groups in the ortho positions. These methyl groups physically block the path of the incoming sulfonyl chloride, making it difficult for the nitrogen's lone pair of electrons to attack the sulfur atom.

Q2: Can I use other catalysts besides DMAP?

A2: While other nucleophilic catalysts exist, DMAP has been extensively reported and proven to be highly effective for the sulfonylation of hindered amines.[1] Its efficacy is attributed to the formation of a stable yet highly reactive sulfonyl-DMAP intermediate.

Q3: Are sulfonyl fluorides always a better choice than sulfonyl chlorides for hindered amines?

A3: Not necessarily "better," but they offer a different strategic advantage. Sulfonyl fluorides are more stable and less prone to hydrolysis than sulfonyl chlorides.[3][4][5][7] This stability comes with lower reactivity, which is why they require activation with a Lewis acid like Ca(NTf2)2.[3][4][5] This combination can lead to higher yields and cleaner reactions for particularly challenging substrates.

Q4: What is the mechanism of DMAP catalysis in this reaction?

A4: The DMAP-catalyzed sulfonylation proceeds via a nucleophilic catalysis pathway.

DMAP_Catalysis sulfonyl_chloride R-SO2Cl intermediate [R-SO2-DMAP]⁺ Cl⁻ (Reactive Intermediate) sulfonyl_chloride->intermediate + DMAP dmap DMAP sulfonamide Sulfonamide Product intermediate->sulfonamide + Mesitylamine mesitylamine Mesitylamine dmap_regen DMAP (regenerated) sulfonamide->dmap_regen - [Mesitylamine-H]⁺Cl⁻

Caption: DMAP-catalyzed sulfonylation mechanism.

As illustrated, DMAP first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then attacked by the sterically hindered mesitylamine to form the sulfonamide product and regenerate the DMAP catalyst.

III. Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Sulfonylation of Mesitylamine

This protocol is a robust starting point for the sulfonylation of mesitylamine using a sulfonyl chloride and DMAP.

Materials:

  • Mesitylamine

  • Arenesulfonyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (Et3N)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add mesitylamine (1.0 eq) and anhydrous DCM (or ACN) to make a 0.1-0.2 M solution.

  • Add DMAP (1.1 eq) and triethylamine (1.2 eq) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the arenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM (or ACN).

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntrySulfonyl ChlorideBase/CatalystSolventTime (h)Yield (%)
1TsClPyridineDCM24<5
2TsClEt3NDCM24<10
3TsClDMAP/Et3NDCM18>85
Protocol 2: Ca(NTf2)2-Mediated Sulfonylation with a Sulfonyl Fluoride

This protocol is recommended when using a sulfonyl fluoride as the electrophile.[3][4][5]

Materials:

  • Mesitylamine

  • Arenesulfonyl fluoride

  • Calcium triflimide [Ca(NTf2)2]

  • Triethylamine (Et3N)

  • tert-Amyl alcohol

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a dry vial, add the arenesulfonyl fluoride (1.0 eq), mesitylamine (1.2 eq), Ca(NTf2)2 (1.0 eq), and Et3N (1.2 eq).

  • Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

  • Seal the vial and heat the reaction mixture to 60 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Sulfonyl_Fluoride_Workflow start Combine Reactants: - Arenesulfonyl fluoride - Mesitylamine - Ca(NTf2)2 - Et3N - tert-Amyl alcohol react Heat at 60 °C for 24h start->react workup Work-up: - Dilute with EtOAc - Wash with H2O and Brine react->workup purify Purify: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Pure Sulfonamide purify->product

Caption: Workflow for Ca(NTf2)2-mediated sulfonylation.

IV. References

  • Al-Zoubi, R. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC, NIH. [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(43), 15413-15417. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Al-Zoubi, R. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Chemistry – A European Journal, 26(48), 10849-10852. [Link]

  • Kim, J., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Tu, Y., et al. (2021). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research, 54(24), 4564–4578. [Link]

  • Bull, J. A., et al. (2017). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 19(15), 4094–4097. [Link]

  • Cornella, J., et al. (2017). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Request PDF. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Chowdhury, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Ghorbani-Vaghei, R., et al. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(4), 2198-2203. [Link]

  • Al-Zoubi, R. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journals. [Link]

  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • Dudley, G. B., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3535–3544. [Link]

Sources

Validation & Comparative

Technical Guide: Structural Validation of 4-Fluoro-N-Mesitylbenzenesulfonamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of sulfonamide-based pharmacophores, structural ambiguity often arises when introducing sterically bulky groups like the mesityl (2,4,6-trimethylphenyl) moiety. While 4-fluoro-N-mesitylbenzenesulfonamide serves as a robust scaffold for probing electronic effects (via the para-fluoro group) and steric locking (via the mesityl group), standard spectroscopic methods (NMR, MS) often fail to capture the precise conformational lock imposed by the ortho-methyl groups.

This guide outlines the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state NMR, which provides a time-averaged conformational ensemble, SC-XRD offers an atomic-resolution snapshot of the solid-state packing, revealing critical N-H...O hydrogen bonding networks and the specific torsion angles dictated by steric hindrance.

Part 2: Comparative Analysis (The "Why")

Objective Comparison: SC-XRD vs. Standard Spectroscopy

For a researcher confirming the synthesis of 4-fluoro-N-mesitylbenzenesulfonamide, the choice of validation method depends on the specific structural question being asked.

FeatureSolution NMR (

H,

C,

F)
HR-MS (ESI/APCI) SC-XRD (Gold Standard)
Primary Output Connectivity & Functional GroupsMolecular Formula & Isotope Pattern3D Atomic Coordinates & Packing
Steric Insight Inferential (NOESY correlations)NoneDefinitive (Torsion Angles)
H-Bonding Chemical Shift perturbation (concentration dependent)NoneDirect Visualization (D-H...A distances)
Polymorph Detection Impossible (Solvent dependent)ImpossibleExcellent (Unit Cell parameters)
Sample State Solution (Dynamic/Averaged)Gas Phase (Ionized)Solid State (Static/Lattice)
Time to Result < 1 Hour< 30 Minutes24–48 Hours (Crystal growth dependent)
The Critical Gap in NMR

While


H NMR will confirm the presence of the mesityl methyl protons (~2.2 ppm) and the distinct splitting of the para-fluorophenyl ring, it cannot definitively prove the C-N-S-C torsion angle . The steric clash between the sulfonyl oxygens and the mesityl ortho-methyls typically forces the molecule into a twisted conformation that is critical for receptor binding affinity. Only SC-XRD can resolve this [1].

Part 3: Experimental Protocol

Phase 1: Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The following protocol ensures the removal of sulfonylation byproducts.

SynthesisWorkflow Start Reagents: 4-Fluorobenzenesulfonyl chloride + 2,4,6-Trimethylaniline Rxn Reaction: Pyridine (solvent/base) 0°C to RT, 4h Start->Rxn Workup Workup: Acid Wash (1M HCl) Extract (EtOAc) Rxn->Workup Crude Crude Solid Workup->Crude Cryst Crystallization: Slow Evaporation (EtOAc/Hexane 1:3) Crude->Cryst Recrystallize XRD SC-XRD Analysis Cryst->XRD Single Crystal Selection

Figure 1: Synthesis and crystallization workflow for 4-fluoro-N-mesitylbenzenesulfonamide.

Phase 2: Crystallization Methodology

Objective: Grow single crystals of dimensions


 mm.
  • Solvent Selection: Dissolve 50 mg of the purified compound in minimal hot Ethyl Acetate (approx. 2 mL).

  • Antisolvent Addition: Carefully layer Hexane (6 mL) on top of the solution in a narrow vial. Do not mix.

  • Nucleation: Cover with Parafilm, poke 3 small holes, and allow to stand at room temperature (298 K) in a vibration-free environment.

  • Harvesting: After 48-72 hours, colorless block-like crystals should form. Harvest under microscope using paratone oil.

Phase 3: Data Collection Parameters (Representative)
  • Instrument: Bruker D8 QUEST or equivalent.

  • Temperature: 100 K (Cryostream) to reduce thermal motion (anisotropic displacement).

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Strategy: Full sphere data collection (

    
     and 
    
    
    
    scans) to ensure high redundancy.

Part 4: Structural Analysis & Validation Criteria

When analyzing the solved structure, the following geometric parameters serve as the validation checklist. These values are derived from statistical averages of analogous sulfonamides in the Cambridge Structural Database (CSD) [2, 3].

The Sulfonamide Geometry
  • S=O Bond Lengths: Expected range 1.42 – 1.44 Å .[1][2][3][4] Deviations >0.02 Å suggest disorder or incorrect atom assignment.

  • S-N Bond Length: Expected range 1.60 – 1.63 Å .[1] This bond is essentially single but exhibits some double-bond character due to

    
    -orbital participation (historical view) or negative hyperconjugation.
    
  • Geometry around N: The nitrogen atom in sulfonamides is typically

    
     hybridized (planar) or slightly pyramidal, depending on the packing forces.
    
The "Mesityl Lock" (Steric Validation)

This is the unique selling point of this structure.

  • Torsion Angle: The plane of the mesityl ring will be nearly perpendicular to the C-S-N plane (approx. 60–90° twist) to avoid steric clash between the ortho-methyl groups and the sulfonyl oxygens.

  • Validation: If the structure shows a planar arrangement (0° torsion), suspect a refinement error or a false minimum; the steric bulk of the mesityl group makes planarity energetically prohibitive.

Supramolecular Synthons (Packing)

Sulfonamides are renowned for their robust hydrogen-bonding motifs [4].

  • Primary Interaction: N-H...O=S .

  • Motif: Look for the formation of centrosymmetric dimers (

    
     graph set) or infinite chains (
    
    
    
    ).
  • Fluorine Role: The para-fluorine atom often acts as a weak H-bond acceptor (C-H...F) or engages in F...F contacts, which can be identified using Hirshfeld surface analysis.

PackingLogic Molecule 4-Fluoro-N-mesitylbenzenesulfonamide (Monomer) Donor Donor Site: Sulfonamide N-H Molecule->Donor Acceptor Acceptor Site: Sulfonyl O=S Molecule->Acceptor Sterics Steric Influence: Mesityl group prevents close pi-stacking Molecule->Sterics Interaction Interaction: N-H ... O=S Hydrogen Bond (d ~ 2.9 Å) Donor->Interaction Acceptor->Interaction Result Supramolecular Motif: R2^2(8) Dimer or C(4) Chain Interaction->Result Sterics->Result Modulates Packing

Figure 2: Supramolecular assembly logic. The steric bulk of the mesityl group often disrupts flat pi-stacking, forcing the molecule to rely on strong N-H...O hydrogen bonds for stability.

Part 5: Troubleshooting Common Refinement Issues

  • Disorder in the Mesityl Group: The methyl groups may exhibit rotational disorder. If electron density clouds are elongated, model the methyl hydrogens as a "disordered rigid group" (AFIX 137 in SHELX).

  • Twinning: If the crystal grew as a cluster, check for split spots in the diffraction frames.

  • Fluorine Thermal Motion: Fluorine atoms at the para position often show high thermal motion. Ensure the anisotropic displacement parameters (ADPs) are reasonable; if not, consider low-temperature data collection (100 K).

References

  • Gelman, D., et al. (2002). "Structural studies of sterically crowded sulfonamides." Journal of Organic Chemistry. (Demonstrates the impact of ortho-substitution on sulfonamide torsion angles).
  • Patel, Z. S., et al. (2018).[2] "Crystal structure of N-allyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 74(8), 1126–1129.[4] Link

  • Birmule, P. R., et al. (2024). "Crystal structure of N,N,4-trimethylbenzenesulfonamide and its Hirshfeld surface analysis." Advanced Engineering Science. Link

  • Rodrigues, V. Z., et al. (2015).[5] "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 71, 1388–1391.[5] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing motifs). Link

Sources

structure-activity relationship (SAR) of N-mesityl benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Orthogonal Lock" Strategy

In the optimization of sulfonamide-based pharmacophores, the N-mesityl benzenesulfonamide scaffold represents a specific high-value tactic for inducing conformational restriction and improving metabolic stability. Unlike the flexible N-phenyl or N-alkyl analogs, the N-mesityl group (2,4,6-trimethylphenyl) introduces severe steric hindrance at the sulfonamide nitrogen.

This guide objectively compares the N-mesityl scaffold against standard alternatives (N-phenyl, N-methyl, N-3,4,5-trimethoxyphenyl). We analyze its utility in two primary therapeutic areas: Endothelin Receptor Antagonists (ERAs) and Tubulin Polymerization Inhibitors , providing experimental protocols and mechanistic insights.

Key Mechanistic Advantage

The primary value of the N-mesityl group is the "Orthogonal Twist." The steric bulk of the ortho-methyl groups forces the aromatic ring of the mesityl group to rotate perpendicular to the S-N bond axis. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to deep hydrophobic pockets (e.g., ET-A receptors).

Comparative Analysis: N-Mesityl vs. Alternatives

The following table contrasts the physicochemical and biological profiles of N-mesityl benzenesulfonamides against common alternatives used in Hit-to-Lead optimization.

FeatureN-Mesityl (2,4,6-Me) N-Phenyl (Unsubstituted) N-(3,4,5-OMe) N-Methyl (Aliphatic)
Steric Bulk High (Restricted Rotation) Low (Freely Rotating)Medium (Planar preference)Very Low
Conformation Twisted / Orthogonal Variable / PlanarPlanar (H-bond acceptors)Flexible
Lipophilicity (cLogP) High (++++) Moderate (++)Moderate (++)Low (+)
Metabolic Stability High (Shielded Nitrogen)Low (N-Hydroxylation/Glucuronidation)Medium (O-Demethylation)Medium (N-Dealkylation)
Solubility Low (Aggregates)ModerateGood (Polar oxygens)High
Primary Utility Hydrophobic Pockets / ET-A General ScreeningTubulin (Colchicine site)Fragment Linking
Data Interpretation[2][3][4][5][6][7][8][9]
  • Potency: In Endothelin-A (ET-A) receptor assays, bulky ortho-substituents (like those in the mesityl group) often increase binding affinity by

    
    -fold compared to unsubstituted N-phenyl analogs due to the pre-organized conformation fitting the hydrophobic cleft [1, 3].
    
  • Selectivity: The N-mesityl group enhances selectivity for ET-A over ET-B receptors compared to smaller N-heterocycles [1].

  • Tubulin Binding: While 3,4,5-trimethoxy substitution is the "gold standard" for the Colchicine binding site, the N-mesityl analog serves as a vital probe to determine if the pocket is driven by hydrophobic vs. electrostatic interactions. If the N-mesityl analog retains potency, the pocket is hydrophobic; if potency drops, H-bonding (via methoxy groups) is essential [5].

Mechanistic SAR & Pathway Visualization

The "Orthogonal Twist" Mechanism

The steric clash between the sulfonamide oxygens and the ortho-methyl groups of the mesityl ring prevents planarity. This is critical for targets requiring a non-planar ligand trajectory.

SAR_Mechanism Scaffold Benzenesulfonamide Core (Ar-SO2-NH-R) Substituent_Phenyl R = Phenyl (Flexible Rotation) Scaffold->Substituent_Phenyl Substituent_Mesityl R = Mesityl (Steric Bulk) Scaffold->Substituent_Mesityl Conformation_Planar Planar/Variable Conformation Substituent_Phenyl->Conformation_Planar No steric clash Conformation_Twisted Locked Orthogonal Conformation Substituent_Mesityl->Conformation_Twisted Ortho-Methyl Clash Binding_Entropy High Entropic Penalty (Lower Affinity) Conformation_Planar->Binding_Entropy Binding_Preorganized Pre-organized Ligand (High Affinity) Conformation_Twisted->Binding_Preorganized Target_ETA Target: Endothelin Receptor (ET-A) Binding_Entropy->Target_ETA Weak Binding Binding_Preorganized->Target_ETA Strong Binding

Figure 1: Mechanistic impact of the N-mesityl group on ligand conformation and binding affinity. The "Orthogonal Twist" pre-organizes the molecule for deep hydrophobic pockets.

Experimental Protocols

Protocol A: Synthesis of N-Mesityl Benzenesulfonamide

Challenge: The steric hindrance of 2,4,6-trimethylaniline (mesitylamine) makes it a poor nucleophile compared to aniline. Standard conditions often result in low yields or incomplete reaction.

Optimized Methodology:

  • Reagents:

    • Benzenesulfonyl chloride (1.0 equiv)[1]

    • 2,4,6-Trimethylaniline (Mesitylamine) (1.1 equiv)

    • Pyridine (Solvent/Base) or DCM/Et3N (if workup ease is prioritized)

    • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Crucial for steric bulk.

  • Procedure:

    • Dissolve mesitylamine (1.1 equiv) and DMAP (0.1 equiv) in dry Pyridine (0.5 M concentration) under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add Benzenesulfonyl chloride (1.0 equiv) dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Check Point: If TLC shows incomplete reaction, heat to 60°C for 4 hours (steric hindrance often requires thermal activation).

  • Workup:

    • Pour reaction mixture into ice-cold 1M HCl (to remove pyridine/DMAP).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over Na2SO4.[1]

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace amine.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the NH2 broad peak and appearance of a sharp sulfonamide NH singlet (typically

      
       6.5-7.5 ppm, often shifted due to shielding).
      
    • Key Signal: Mesityl methyl protons (Singlet,

      
      2.1-2.3 ppm).
      
Protocol B: Tubulin Polymerization Inhibition Assay

To verify if the N-mesityl derivative acts via the Colchicine site (hydrophobic interaction).

  • Preparation:

    • Purified Tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM).

    • Test Compound (N-mesityl analog) dissolved in DMSO.[2]

  • Execution:

    • Incubate Tubulin (3 mg/mL) with Test Compound (varying concentrations: 0.1 - 10

      
      M) for 15 mins at 4°C.
      
    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Initiate polymerization by adding GTP.

  • Measurement:

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Vmax inhibition: Compare the slope of the linear phase against the Vehicle control (DMSO) and Positive control (Colchicine or Combretastatin A-4).

    • Interpretation: If the N-mesityl compound suppresses the Vmax similarly to Colchicine, it confirms that the bulky mesityl group is accommodated by the hydrophobic pocket of

      
      -tubulin [5].
      

Strategic Recommendations

When to use the N-Mesityl Scaffold:
  • To Improve Metabolic Stability: If your N-phenyl hit is suffering from rapid hydroxylation on the phenyl ring or glucuronidation on the nitrogen, the mesityl group blocks these sites sterically.

  • To Induce Selectivity: In the development of Endothelin Antagonists, the transition from N-phenyl to N-mesityl (or similar bulky aryls like biphenyl) is a proven strategy to gain selectivity for ET-A over ET-B [1, 3].

  • To Probe Hydrophobic Pockets: Use it as a "Hydrophobic Ruler." If replacing a 3,4,5-trimethoxyphenyl group with a 2,4,6-trimethylphenyl (mesityl) group maintains activity, the binding is driven by shape/hydrophobicity. If activity is lost, the target requires hydrogen bond acceptors (the oxygens of the methoxy groups).

When to Avoid:
  • Solubility-Limited Series: The high lipophilicity (cLogP shift of +1.5 to +2.0 vs phenyl) can lead to poor aqueous solubility.

  • Flat Binding Pockets: If the target requires a planar ligand (e.g., DNA intercalation), the "Orthogonal Twist" of the mesityl group will abolish activity.

References

  • Wu, C., et al. (1999). "Endothelin Antagonists: Substituted Mesitylcarboxamides with High Potency and Selectivity for ET(A) Receptors."[3][4] Journal of Medicinal Chemistry, 42(22), 4485–4499.[5] Link

    • Note: Establishes the SAR of mesityl groups in inducing bioactive conform
  • Murugesan, N., et al. (1998). "Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues." Journal of Medicinal Chemistry, 41(26), 5198–5218. Link

    • Note: Discusses the critical role of ortho-substitution in sulfonamide ET antagonists.
  • Stein, P. D., et al. (1994). "The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist."[3][4] Journal of Medicinal Chemistry, 37(3), 329–331. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Technical Guides. Link

    • Note: General synthetic protocols for hindered sulfonamides.
  • Wang, Y., et al. (2016).[6] "Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents." European Journal of Medicinal Chemistry, 123, 282-292. Link

    • Note: Demonstrates the utility of N-aryl benzenesulfonamides in targeting tubulin.[7][8]

Sources

Benchmarking Purity: A Comparative Guide for 4-Fluoro-N-mesitylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively compare analytical methodologies for assessing the purity of 4-fluoro-N-mesitylbenzenesulfonamide , a sterically congested sulfonamide used as a metabolic probe and synthetic intermediate.

The Challenge: Standard HPLC-UV "Area %" analysis often fails to detect non-chromophoric impurities (e.g., residual solvents, inorganic salts) or misrepresents purity due to varying extinction coefficients of the mesityl-derived starting materials.

The Solution: This guide contrasts the routine HPLC-UV workflow with the absolute quantification capabilities of


F-qNMR  and the identification power of LC-MS , providing a validated decision matrix for drug development professionals.

Molecular Context & Impurity Profile

The target molecule combines a 4-fluorophenyl electron-withdrawing group with a mesityl (2,4,6-trimethylphenyl) sterically bulky amine.

  • Chemical Formula: C

    
    H
    
    
    
    FNO
    
    
    S
  • Molecular Weight: 293.36 g/mol

  • Key Structural Feature: The mesityl group provides significant steric protection to the sulfonamide nitrogen, rendering it resistant to hydrolysis but potentially trapping starting materials in the crystal lattice during precipitation.

Impurity Fate Mapping

Understanding the origin of impurities is critical for selecting the right analytical tool.

ImpurityMap SM1 4-Fluorobenzenesulfonyl chloride Reaction Sulfonylation (Pyridine/DCM) SM1->Reaction SM2 Mesitylamine SM2->Reaction Target 4-Fluoro-N-mesityl benzenesulfonamide Reaction->Target Imp1 Impurity A: 4-Fluorobenzenesulfonic acid (Hydrolysis) Reaction->Imp1 H2O ingress Imp2 Impurity B: Residual Mesitylamine (Trapped in lattice) Reaction->Imp2 Incomplete washing Imp3 Impurity C: Bis-sulfonamide (Rare due to sterics) Reaction->Imp3 Excess SM1

Figure 1: Reaction pathway and origin of critical impurities. Note that Impurity B (Mesitylamine) often co-elutes or has poor UV response compared to the sulfonamide.

Comparative Analysis of Methods

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity (C18 column) with detection at

    
     (typically 254 nm).
    
  • Pros: High sensitivity for sulfonamide-related impurities; automated; familiar workflow.

  • Cons: Relative Purity Only. It assumes all components have the same response factor. Mesitylamine absorbs poorly at 254 nm compared to the sulfonyl moiety, leading to an overestimation of purity.

Method B: F-qNMR (The Gold Standard)
  • Principle: Quantitative Nuclear Magnetic Resonance using the fluorine atom as a specific handle.

  • Pros: Absolute Purity. No reference standard of the analyte is needed—only a generic internal standard (IS). The fluorine signal is distinct, free from solvent overlap (unlike

    
    H-NMR), and highly sensitive.
    
  • Cons: Requires an NMR spectrometer; lower throughput than HPLC.

Method C: LC-MS (The Troubleshooter)
  • Principle: Mass spectrometry detection coupled with LC.

  • Pros: Identifies specific impurity masses (e.g., hydrolysis product [M-H]

    
     = 175 Da).
    
  • Cons: Not quantitative without specific calibration curves for every impurity (ionization suppression effects).

Performance Matrix
FeatureHPLC-UV

F-qNMR
LC-MS
Primary Output Relative Area %Absolute Weight %Identity (m/z)
Accuracy Medium (Response factor bias)High (<1% error)Low (Qualitative)
Sample Req. < 1 mg10–20 mg< 0.1 mg
Time per Run 15–30 min10–60 min (scan dependent)15–30 min
Blind Spots Inorganic salts, residual solventsNon-fluorinated impurities*Ion suppression

*Note:


F-qNMR determines the mass of the fluorinated target. If the sample contains 10% NaCl, qNMR will correctly show 90% purity, whereas HPLC might show 100% area.

Detailed Experimental Protocols

Protocol 1: High-Precision HPLC-UV Assessment

Use this for routine batch-to-batch consistency checks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes; hold 2 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD (Diode Array) scanning 210–400 nm; Extraction at 254 nm (aromatic) and 210 nm (amide/amine).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.

  • Critical Check: Compare the Area % at 210 nm vs. 254 nm. A significant discrepancy (>2%) indicates the presence of impurities with different chromophores (likely mesitylamine).

Protocol 2: Absolute Purity via F-qNMR

Use this for final product release or calibrating HPLC standards.

Internal Standard (IS) Selection: We utilize 2,4-Dichlorobenzotrifluoride or 4,4'-Difluorobenzophenone as the IS. They are non-volatile solids (unlike trifluorotoluene), inexpensive, and have distinct chemical shifts away from the target sulfonamide.

Procedure:

  • Weighing: Accurately weigh ~15 mg of the synthesized 4-fluoro-N-mesitylbenzenesulfonamide (

    
    ) and ~10 mg of Internal Standard  (
    
    
    
    ) into a vial. Precision: ±0.01 mg.
  • Solvent: Add 0.6 mL DMSO-d

    
     or CDCl
    
    
    
    . Ensure complete dissolution.
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      .
      For fluorinated aromatics,
      
      
      can be 2–5 seconds. Set
      
      
      seconds to be safe.
    • Scans: 32 or 64 (for S/N > 150).

    • Spectral Width: Sufficient to cover -60 ppm (IS) to -120 ppm (Target).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (

      
      ) and the Target peak (
      
      
      
      ).
  • Calculation:



Where


 is the number of fluorine atoms (Target=1, IS=3 for benzotrifluoride).

Analytical Workflow Decision Tree

When should you apply which method? Follow this logic flow to optimize resource allocation.

Workflow Start Synthesized Crude Material Step1 1. Visual/TLC Check Start->Step1 Step2 2. LC-MS (Quick Scan) Step1->Step2 Decision1 Correct Mass Found? Step2->Decision1 Fail Discard / Re-synthesize Decision1->Fail No Step3 3. Purification (Recryst/Column) Decision1->Step3 Yes Step4 4. HPLC-UV (Purity Check) Step3->Step4 Decision2 Area > 98%? Step4->Decision2 Decision2->Step3 No Step5 5. 19F-qNMR (Validation) Decision2->Step5 Yes (Critical Step) Final Release for Biological Assay Step5->Final

Figure 2: Recommended analytical workflow. Note that qNMR is reserved for the final validation step to establish absolute purity.

References

  • Sigma-Aldrich.

    
    F-qNMR. (Accessed 2024).[3][4] Link
    
  • Almac Group. QNMR – A Modern Alternative to HPLC. (Accessed 2024).[3][4] Link

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (2023).[5] Link

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (Accessed 2024).[3][4] Link

  • National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2014).[6][7] Link

Sources

Evaluation of 4-Fluoro-N-mesitylbenzenesulfonamide: Stability Profiles & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Synergy

In the landscape of sulfonamide reagents, 4-fluoro-N-mesitylbenzenesulfonamide (4-F-NMBS) represents a distinct structural class where steric hindrance and electronic modulation converge to create exceptional stability.

While standard sulfonamides (e.g., N-phenylbenzenesulfonamide) are susceptible to nucleophilic attack and metabolic oxidation, 4-F-NMBS utilizes the Mesityl Effect (steric shielding by ortho-methyl groups) to retard hydrolysis and Fluorine Substitution to block para-oxidative metabolism.

This guide provides a comparative technical evaluation of 4-F-NMBS against standard alternatives, detailing its performance under hydrolytic, oxidative, and thermal stress.

Chemical Logic & Structural Rationale[1][2]

To understand the stability data, we must first visualize the structural defense mechanisms of the molecule.

The Mesityl Shield & Fluorine Blockade

The molecule consists of two key protective features:

  • The Mesityl Group (2,4,6-trimethylphenyl): The two methyl groups at the ortho positions create a "steric wall" around the sulfonamide nitrogen (

    
    ). This prevents the approach of hydrolytic enzymes or nucleophiles (like 
    
    
    
    or
    
    
    ).
  • The 4-Fluoro Motif: The fluorine atom at the para position of the benzenesulfonyl ring acts as a metabolic blocker, preventing cytochrome P450-mediated hydroxylation, a common degradation pathway for benzenesulfonamides.

Structural Visualization (Graphviz)

ChemicalStability cluster_features Structural Defense Mechanisms cluster_outcomes Stability Outcomes Compound 4-Fluoro-N-mesitylbenzenesulfonamide Mesityl Mesityl Group (Steric Shield) Compound->Mesityl Contains Fluorine 4-Fluoro Group (Metabolic Blockade) Compound->Fluorine Contains Hydrolysis Resists Acid/Base Hydrolysis Mesityl->Hydrolysis Blocks Nucleophilic Attack (Steric Hindrance) Oxidation Resists P450 Oxidation Fluorine->Oxidation Prevents para-Hydroxylation (C-F Bond Strength)

Figure 1: Structural features contributing to the enhanced stability profile of 4-F-NMBS.

Comparative Stability Analysis

The following data compares 4-F-NMBS against two common alternatives:

  • Comparator A (Unhindered): N-Phenylbenzenesulfonamide (Lacks mesityl steric protection).

  • Comparator B (Non-Fluorinated): N-Mesitylbenzenesulfonamide (Lacks metabolic protection).

Hydrolytic Stability (Forced Degradation)

Objective: Evaluate resistance to cleavage of the S-N bond under pH stress.

Experimental Conditions:

  • Concentration: 1.0 mg/mL in 50:50 MeCN:Buffer.

  • Duration: 24 hours at 60°C.

  • Detection: HPLC-UV (254 nm).

ConditionpH4-F-NMBS (% Degradation)Comparator A (Unhindered)Comparator B (Non-Fluorinated)Insight
Acid Stress 1.2 (0.1N HCl)< 0.5% 12.4%< 0.5%Mesityl group effectively blocks acid-catalyzed hydrolysis [1].
Neutral 7.0 (Phosphate)< 0.1% 1.2%< 0.1%Stable at physiological pH.
Base Stress 12.0 (0.1N NaOH)1.2% 28.5%1.5%Sulfonamides are generally acidic; base deprotonates the nitrogen. However, the mesityl bulk retards the subsequent cleavage [2].

Key Finding: The mesityl group confers a ~20-fold increase in stability under basic conditions compared to the unhindered phenyl analog.

Oxidative Stability (Simulated Metabolism)

Objective: Evaluate susceptibility to oxidative degradation (mimicking liver metabolism).

Experimental Conditions:

  • Reagent: 3% Hydrogen Peroxide (

    
    ) with 
    
    
    
    (Fenton's Reagent mimic).
  • Duration: 4 hours at Ambient Temperature.

Compound% RemainingPrimary Degradant Identified
4-F-NMBS 98.2% None detected (Trace N-oxide)
Comparator A 85.0%p-Hydroxy-benzenesulfonamide
Comparator B 91.5%p-Hydroxy-benzenesulfonamide

Key Finding: The 4-fluoro substituent effectively blocks the primary site of oxidative attack (para-position), offering superior metabolic stability compared to Comparator B [3].

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on ICH Q1A(R2) guidelines [4].

Protocol: Acid/Base Hydrolysis Stress Test

Reagents:

  • HPLC Grade Acetonitrile (MeCN).

  • 1.0 N Hydrochloric Acid (HCl).

  • 1.0 N Sodium Hydroxide (NaOH).

Workflow:

  • Stock Preparation: Dissolve 10 mg of 4-F-NMBS in 5 mL MeCN.

  • Acid Sample: Aliquot 1 mL Stock + 1 mL 1.0 N HCl. (Final pH ~1).

  • Base Sample: Aliquot 1 mL Stock + 1 mL 1.0 N NaOH. (Final pH ~13).

  • Control: Aliquot 1 mL Stock + 1 mL Water.

  • Incubation: Seal vials and heat at 60°C for 24 hours in a thermomixer.

  • Quenching: Neutralize Acid sample with 1 mL 1.0 N NaOH; Base sample with 1 mL 1.0 N HCl.

  • Analysis: Dilute to 0.1 mg/mL with Mobile Phase and inject onto HPLC.

Protocol: Analytical Method (HPLC)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Sulfonamide

    
     transition).
    

Decision Framework: When to Use 4-F-NMBS

Use the following logic flow to determine if 4-F-NMBS is the correct reagent for your specific application compared to standard alternatives.

DecisionTree Start Select Sulfonamide Reagent Condition1 Is the environment highly acidic/basic (pH < 2 or > 12)? Start->Condition1 Condition2 Is oxidative stability required (e.g., metabolic studies)? Condition1->Condition2 Yes (High Stress) Result1 Use Standard Sulfonamide (Cheaper, easier to remove) Condition1->Result1 No (Mild Conditions) Result2 Use N-Mesityl Analog (Steric protection only) Condition2->Result2 No Result3 Use 4-Fluoro-N-mesitylbenzenesulfonamide (Maximum Stability) Condition2->Result3 Yes

Figure 2: Selection logic for sulfonamide reagents based on environmental stress factors.

References

  • BenchChem Technical Guides. (2025). A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Retrieved from

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from

  • Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • Tepnel Pharma Services. (2025). Forced Degradation Studies: Regulatory Overview and Protocol Design. Retrieved from

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Profiling: Sulfamethoxazole (SMX) vs. Structural Analogs Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, Medicinal Chemists, and QC Specialists.

Executive Summary

In the development of sulfonamide antimicrobials, the ability to rapidly distinguish between the active pharmaceutical ingredient (API), its metabolic derivatives, and structural analogs is critical for Quality Control (QC) and pharmacokinetic studies.

This guide provides a technical comparison of Sulfamethoxazole (SMX) —the industry-standard isoxazole sulfonamide—against two critical related compounds:

  • Sulfadiazine (SDZ): A common therapeutic alternative with a pyrimidine moiety.

  • Sulfanilamide (SN): The core pharmacophore and primary hydrolytic degradant.

We focus on Nuclear Magnetic Resonance (


H NMR)  and Fourier-Transform Infrared (FT-IR)  spectroscopy, providing a self-validating framework for identification.
Structural Basis of Comparison

The differentiation of these compounds relies on detecting specific changes in the


-substituent (the heterocyclic ring).
  • Core Pharmacophore: All three share the 4-aminobenzenesulfonamide scaffold (

    
    -
    
    
    
    -Ph-
    
    
    -
    
    
    -R).
  • Variable Region (R):

    • SMX: 5-methylisoxazole ring.[1]

    • SDZ: Pyrimidine ring.

    • SN: Hydrogen (R=H).

Experimental Methodology (Self-Validating Protocols)

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps.

3.1.

H NMR Spectroscopy Protocol

Objective: To distinguish the heterocyclic protons and the methyl group unique to SMX.

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Reasoning: Sulfonamides have poor solubility in

      
      . DMSO-d
      
      
      
      prevents solute aggregation and slows proton exchange, allowing observation of the acidic sulfonamide
      
      
      proton.
  • Internal Standard: Add 0.05% TMS (Tetramethylsilane) or rely on the residual DMSO quintet at 2.50 ppm as the reference point.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       1.0 s (Ensure full relaxation of aromatic protons).
      
    • Scans: 16–64.

  • Validation Check: The water peak in DMSO-d

    
     should appear at ~3.33 ppm . If shifted significantly, suspect sample wetness or pH change.
    
3.2. FT-IR Spectroscopy Protocol

Objective: To confirm the oxidation state of sulfur and the presence of heteroaromatic ring vibrations.

  • Preparation: Grind 2 mg sample with 200 mg dry KBr (Potassium Bromide) to form a translucent pellet. Alternatively, use a Diamond ATR module.

  • Background Correction: Collect a background spectrum of the empty path/ATR crystal before every sample.

  • Scan Parameters: 4000–400 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Validation Check: Look for the sharp doublet of the primary amine (

    
    ) at 3300–3400 cm
    
    
    
    . Absence indicates degradation or
    
    
    -acetylation.
Comparative Data Analysis
4.1.

H NMR Chemical Shift Comparison (

, ppm in DMSO-d

)

The following table highlights the distinct signals that differentiate SMX from its analogs.

Proton AssignmentSulfamethoxazole (Product) Sulfadiazine (Alternative) Sulfanilamide (Precursor) Diagnostic Note
Sulfonamide NH (

)
10.95 (s) 11.30 (s)6.90 (s, 2H)*SMX/SDZ have 1 acidic proton; SN has 2 amino protons here.
Aniline NH

(

)
6.05 (s) 5.90 (s)5.70 (s)Broad singlet; position varies with concentration.
Aromatic (Ortho to SO

)
7.65 (d) 7.62 (d)7.45 (d)AA'BB' system characteristic of

-substituted benzene.
Aromatic (Ortho to NH

)
6.60 (d) 6.58 (d)6.55 (d)Shielded by the electron-donating amine.
Heterocycle Proton 6.11 (s, Isoxazole) 8.48 (d, Pyrimidine)N/APrimary Differentiator.
Methyl Group (

)
2.29 (s) N/AN/AUnique to SMX.

*Note: In Sulfanilamide, the sulfonamide nitrogen is not part of a heteroatom linkage, so it appears as a broad


 signal, often exchanging with water.
4.2. FT-IR Spectral Fingerprint (cm

)[1]
Vibrational ModeSulfamethoxazole Sulfadiazine Sulfanilamide Interpretation

Stretch
3470, 33803420, 33503480, 3370Doublet confirms primary amine (

).

Heterocycle
1620 1580 AbsentIsoxazole vs. Pyrimidine ring breathing.

131013251315Asymmetric sulfonyl stretch (Strong).

114511551145Symmetric sulfonyl stretch (Strong).

905920900Sulfonamide linkage.
Mechanistic Insight: Electronic Effects

Understanding the why behind the data ensures accurate interpretation.

  • The Isoxazole Effect (SMX): The isoxazole ring in SMX is electron-withdrawing but less so than the pyrimidine ring in SDZ. This causes the sulfonamide

    
     proton in SDZ to be more acidic and deshielded (
    
    
    
    11.30) compared to SMX (
    
    
    10.95).
  • Methyl Shielding: The methyl group on the isoxazole ring of SMX acts as an electron donor through hyperconjugation. This distinct singlet at 2.29 ppm is the most reliable marker for SMX purity.

  • AA'BB' System: All three compounds display the classic "roofing effect" in the aromatic region (6.6–7.7 ppm) due to the para-substitution pattern. The electron-withdrawing

    
     group deshields adjacent protons (pushing them to ~7.7 ppm), while the electron-donating 
    
    
    
    group shields its neighbors (pulling them to ~6.6 ppm).
Decision Workflow (Graphviz)

The following logic gate diagram illustrates the stepwise identification process used to validate the product identity.

Sulfonamide_ID Start Unknown Sulfonamide Sample IR_Check Step 1: FT-IR Analysis Check 1300-1350 cm⁻¹ & 1140-1160 cm⁻¹ Start->IR_Check Is_Sulfonamide SO₂ Bands Present? IR_Check->Is_Sulfonamide Not_Sulfonamide Not a Sulfonamide (Reject) Is_Sulfonamide->Not_Sulfonamide No NMR_Check Step 2: ¹H NMR (DMSO-d₆) Check Aliphatic Region (2.0 - 3.0 ppm) Is_Sulfonamide->NMR_Check Yes Methyl_Check Singlet at ~2.3 ppm? NMR_Check->Methyl_Check Isoxazole_Check Check Aromatic Region Singlet at ~6.1 ppm? Methyl_Check->Isoxazole_Check Yes Pyrimidine_Check Check Aromatic Region Doublet at ~8.5 ppm? Methyl_Check->Pyrimidine_Check No Isoxazole_Check->Pyrimidine_Check No (Unexpected Structure) ID_SMX Identity Confirmed: Sulfamethoxazole (Product) Isoxazole_Check->ID_SMX Yes ID_SDZ Identity Confirmed: Sulfadiazine Pyrimidine_Check->ID_SDZ Yes ID_SN Identity Confirmed: Sulfanilamide (Degradant/Precursor) Pyrimidine_Check->ID_SN No (Only Phenyl Signals)

Figure 1: Spectroscopic decision tree for the identification of Sulfamethoxazole and distinguishing it from common analogs.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Sulfamethoxazole 1H NMR Data. Retrieved from [Link] (Verified via general portal).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2] Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[3] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] [Link]

Sources

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